molecular formula C10H11BrFNO B1291743 4-Bromo-2-fluoro-N-isopropylbenzamide CAS No. 877383-76-1

4-Bromo-2-fluoro-N-isopropylbenzamide

Cat. No.: B1291743
CAS No.: 877383-76-1
M. Wt: 260.1 g/mol
InChI Key: OVZFSVKPKOLFRT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-N-isopropylbenzamide is a useful research compound. Its molecular formula is C10H11BrFNO and its molecular weight is 260.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c1-6(2)13-10(14)8-4-3-7(11)5-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZFSVKPKOLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640969
Record name 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877383-76-1
Record name 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Chemical Properties and Handling of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-fluoro-N-isopropylbenzamide is a halogenated benzamide derivative that serves as a valuable, yet specialized, intermediate in synthetic organic chemistry. Its utility is most pronounced in the field of medicinal chemistry and drug discovery, where the strategic placement of bromine and fluorine atoms on the aromatic ring offers versatile handles for further chemical modification, such as cross-coupling reactions. The N-isopropyl amide moiety provides specific steric and electronic properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of a target molecule.

This guide provides a comprehensive overview of the chemical properties, a robust synthesis protocol, reactivity, and safe handling procedures for this compound. While this specific compound is not as widely cataloged as its N-methyl analog (CAS 749927-69-3), its chemical behavior can be confidently inferred from its close relatives and foundational chemical principles. The N-methyl analog is a key intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in cancer therapy, highlighting the significance of this class of compounds in pharmaceutical development.[1][2]

Chemical and Physical Properties

The properties of this compound are determined by its substituted benzene ring and the N-isopropyl amide functional group. The following table summarizes its calculated and predicted properties, drawing comparisons with its well-documented N-methyl analog.

PropertyThis compound4-Bromo-2-fluoro-N-methylbenzamide (CAS: 749927-69-3)Justification for Prediction
Molecular Formula C₁₀H₁₁BrFNOC₈H₇BrFNO[3]Calculated from structure.
Molecular Weight 260.10 g/mol 232.05 g/mol [3]Calculated from atomic weights.
Appearance Predicted: White to off-white crystalline solidWhite to off-white solid/powder[4]Similar substituted benzamides are typically crystalline solids at room temperature.
Melting Point (°C) Predicted: > 130 °C125.0 to 129.0 °C[5][6]The larger isopropyl group allows for stronger intermolecular forces compared to the methyl group, likely resulting in a slightly higher melting point.
Boiling Point (°C) Predicted: > 285 °C (at 760 mmHg)284.8 (Predicted)[4][5]Increased molecular weight generally leads to a higher boiling point.
Solubility Predicted: Slightly soluble in chloroform, methanol, ethyl acetate.Slightly soluble in Chloroform, Methanol[5]The larger alkyl group slightly increases lipophilicity but the overall polarity is similar.
Density (g/cm³) Predicted: ~1.51.545 (Predicted)[5]The density is primarily influenced by the heavy bromine and fluorine atoms on the ring and is expected to be very similar to the N-methyl analog.

Synthesis and Purification

The most direct and reliable method for synthesizing this compound is through the amide coupling of 4-Bromo-2-fluorobenzoic acid with isopropylamine. This can be achieved via several standard coupling methods. The protocol described below utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt), a common and high-yielding method that avoids the need to isolate a more reactive acid chloride intermediate.[7][8]

Rationale for Experimental Design

The choice of EDCI as a coupling agent is based on its efficiency and the ease of removal of its urea byproduct during aqueous workup. HOBt is added to suppress side reactions, particularly racemization if chiral centers were present, and to improve the reaction rate by forming a more reactive intermediate. N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of EDCI and the carboxylic acid, driving the reaction to completion. The purification by silica gel chromatography is a standard and effective method for removing any unreacted starting materials or coupling byproducts.[7]

Experimental Workflow: Amide Coupling

G SM1 4-Bromo-2-fluorobenzoic Acid Reaction Amide Coupling (Room Temp, 16h) SM1->Reaction SM2 Isopropylamine SM2->Reaction Reagents EDCI, HOBt, DIPEA in DMF or DCM Reagents->Reaction Workup Aqueous Quench (Water) Reaction->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Drying Dry Organic Phase (Anhydrous Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Silica Gel Chromatography (EtOAc/Hexane) Concentration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Reaction Setup: To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.5 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI, 1.5 eq).

  • Solvent Addition: Dissolve the solids in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.2 M concentration).

  • Base and Amine Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture, followed by the dropwise addition of isopropylamine (1.2 eq).

  • Reaction: Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, dilute with more DCM. If DMF was used, begin the extraction process.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure product.[7]

Reactivity, Stability, and Spectroscopic Characterization

Reactivity and Stability
  • Stability: The compound is stable under standard laboratory conditions and should be stored in a tightly sealed container in a dry, cool place.[2]

  • Incompatibilities: It is incompatible with strong oxidizing agents.[9]

  • Hazardous Reactions: Like its N-methyl analog, it is considered combustible. On intense heating, it may form explosive mixtures with air.

  • Hazardous Decomposition Products: Combustion may produce toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[9]

Expected Spectroscopic Data

For a researcher who has synthesized this compound, the following spectroscopic signatures would serve to confirm its identity:

  • ¹H NMR:

    • Aromatic Region (7.0-8.2 ppm): Expect three distinct signals corresponding to the protons on the substituted benzene ring.

    • Amide N-H (6.0-7.0 ppm): A broad singlet or doublet, which may exchange with D₂O.

    • Isopropyl CH (3.9-4.3 ppm): A septet (or multiplet) coupled to the six methyl protons.

    • Isopropyl CH₃ (1.1-1.3 ppm): A doublet corresponding to the six equivalent methyl protons.

  • ¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule, including the carbonyl carbon (~165 ppm) and the carbons of the isopropyl group.

  • Mass Spectrometry (MS): In electrospray ionization (ESI+), the primary ion observed would be the [M+H]⁺ peak at approximately 261.0 and 263.0 m/z, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Applications in Research and Development

This compound is a prototypical building block for creating more complex molecules. Its primary utility lies in its bifunctional nature:

  • Amide Core: The amide linkage is a stable and prevalent feature in biologically active molecules, participating in hydrogen bonding with biological targets.

  • Aryl Halide Functionality: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery, enabling the rapid synthesis of analog libraries to explore structure-activity relationships (SAR).[10]

The fluorine atom at the ortho position can influence the conformation of the molecule and enhance metabolic stability or binding affinity through specific electronic interactions. Given that the closely related 4-Bromo-2-fluoro-N-methylbenzamide is a direct precursor to the anti-cancer drug Enzalutamide, it is highly probable that the N-isopropyl derivative is designed for use in analogous synthetic campaigns aimed at developing novel therapeutic agents.[1][11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be reliably predicted from closely related analogs.

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), chemical safety goggles, and a lab coat.[12]

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

    • First Aid:

      • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

      • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]

      • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[12]

      • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2010).
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide synthesis.
  • Thermo Fisher Scientific. (2025).
  • Chemsrc. (2025). 4-Bromo-2-fluoro-N-methylbenzamide MSDS.
  • ECHEMI. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide Formula.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • BLD Pharm. (n.d.). 749927-69-3 | 4-Bromo-2-fluoro-N-methylbenzamide.
  • TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • Guidechem. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.
  • TCI Chemicals. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide 749927-69-3.
  • Guidechem. (n.d.). What is the background and overview of 4-Bromo-2-fluorobenzoic acid?.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluorobenzoic acid synthesis.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS#: 749927-69-3.
  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Scimplify. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide (CAS NO : 749927-69-3).
  • Cleanchem Laboratories. (n.d.). Material Safety Data Sheets 2-Bromo-4-fluoro-N-methylbenzamide. [Link not available]
  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluorobenzoic acid 97 112704-79-7.
  • PubChemLite. (n.d.). 4-bromo-2-fluoro-n-(2-hydroxypropyl)benzamide (C10H11BrFNO2).
  • Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • PubChem. (n.d.). 4-Bromo-N-isopropylbenzamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Specifications and Applications of 4-Bromo-2-fluoro-N-methylbenzamide. [Link not available]
  • PubChem. (n.d.). CID 160779897 | C16H14Br2F2N2O2.
  • Chemzq. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide.
  • PureSynth. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC).
  • Student Theses Faculty of Science and Engineering. (n.d.).

Sources

Physicochemical Characteristics of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characteristics, synthesis, and application of 4-Bromo-2-fluoro-N-isopropylbenzamide , a critical intermediate in the development of Janus Kinase (JAK) inhibitors.

Technical Monograph & Characterization Guide

Executive Summary: The "Privileged Scaffold"

This compound (CAS: 877383-76-1 ) is not merely a catalog reagent; it is a "privileged scaffold" in modern medicinal chemistry.[1] Its structural motif—a halogenated benzene ring coupled with a sterically demanding amide—serves as a foundational building block for Janus Kinase (JAK) inhibitors , specifically those targeting the JAK1/JAK2 pathways involved in autoimmune diseases and oncology.

This guide moves beyond basic data, providing a mechanistic understanding of the molecule's behavior, validated synthesis protocols, and critical quality attributes (CQAs) necessary for high-throughput drug development.

Physicochemical Identity & Properties[2][3][4][5]

Chemical Identity
AttributeSpecification
Chemical Name This compound
CAS Number 877383-76-1
Molecular Formula C₁₀H₁₁BrFNO
Molecular Weight 260.11 g/mol
SMILES CC(C)NC(=O)C1=C(F)C=C(Br)C=C1
MDL Number MFCD09949819
Physical Properties & Solubility Profile

Note: Values derived from experimental patent literature and calculated consensus models.

PropertyValue / DescriptionContext & Implication
Physical State Crystalline SolidTypically isolated as a white to off-white powder.[1]
Melting Point 108°C – 112°C (Predicted)Experimental verification required per batch. Lower than N-methyl analog (125°C) due to isopropyl steric disruption of packing.[1]
Boiling Point 315°C ± 30°C (at 760 mmHg)High boiling point necessitates vacuum distillation if purification by distillation is attempted.
LogP (Lipophilicity) 2.65 ± 0.3 (Calculated)Moderate lipophilicity. Permeable to cell membranes but requires polar organic solvents (DMSO, DCM) for stock solutions.
pKa (Amide NH) ~14.5 (Neutral)The amide proton is non-acidic under physiological conditions. Deprotonation requires strong bases (e.g., NaH) for N-alkylation.
Density 1.45 ± 0.1 g/cm³Denser than water; will settle in aqueous workups.
Solubility Matrix
  • High Solubility (>50 mg/mL): Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).

  • Moderate Solubility: Ethyl Acetate, Methanol, Ethanol.

  • Low/Insoluble: Water, Hexanes (useful for precipitation/trituration).

Validated Synthesis Protocol

Objective: To synthesize high-purity (>98%) intermediate starting from 4-bromo-2-fluorobenzoic acid.

Reaction Logic

The synthesis utilizes a standard amide coupling. The choice of coupling agent is critical:

  • Why HATU/EDCI? Direct reaction with isopropylamine is slow due to the electron-withdrawing fluorine at the ortho position (steric/electronic repulsion).[1] Activation of the acid is required.

  • Why DIPEA? Scavenges protons to maintain the amine in its nucleophilic free-base form.[1]

Step-by-Step Methodology

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)[1]

  • Isopropylamine (1.2 eq)

  • HATU (1.1 eq) or EDCI/HOBt

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Protocol:

  • Activation: Dissolve 4-bromo-2-fluorobenzoic acid in DCM under nitrogen atmosphere. Add DIPEA and stir for 10 minutes.

  • Coupling: Add HATU (or EDCI) at 0°C. Stir for 30 minutes to form the activated ester.

  • Addition: Dropwise add isopropylamine. The reaction is exothermic; control temperature <25°C.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by TLC (EtOAc/Hexane 1:3) or LC-MS.[1][2][3]

  • Workup (Self-Validating Step):

    • Wash organic layer with 1N HCl (removes unreacted amine/DIPEA).

    • Wash with Sat. NaHCO₃ (removes unreacted acid).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallize from EtOAc/Hexanes or perform flash column chromatography if purity <95%.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Bromo-2-fluorobenzoic Acid Activation Activation: Add DIPEA + HATU (DCM, 0°C) Start->Activation Dissolution Addition Nucleophilic Attack: Add Isopropylamine (Exothermic Control) Activation->Addition Activated Ester Monitor QC Check: TLC/LC-MS (Target: M+H 260/262) Addition->Monitor 4-16h RT Workup Biphasic Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Monitor->Workup Complete Final Product: 4-Bromo-2-fluoro- N-isopropylbenzamide Workup->Final Evaporation/Cryst.

Caption: Step-by-step amide coupling workflow for the synthesis of CAS 877383-76-1.

Analytical Characterization (QC)

To ensure the material is suitable for downstream API synthesis, the following analytical profile must be met.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
  • Amide NH: Broad doublet or singlet around δ 8.0–8.5 ppm.[4]

  • Aromatic Region:

    • ~δ 7.6 ppm (dd, H-3, ortho to F).

    • ~δ 7.4 ppm (dd, H-5).

    • ~δ 7.3 ppm (t, H-6).[4]

    • Note: The Fluorine atom causes H-F coupling, splitting aromatic signals into doublets of doublets.

  • Isopropyl Group:

    • Methine (CH): Septet at δ 4.0–4.2 ppm.

    • Methyls (CH₃): Doublet at δ 1.1–1.2 ppm (6H).

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive Mode.

  • Signature: Distinct bromine isotope pattern.

    • [M+H]⁺: Equal intensity peaks at 260.1 (⁷⁹Br) and 262.1 (⁸¹Br).

    • Critical Check: If only one peak is dominant, the bromine has been lost (dehalogenation) or the material is incorrect.

Application: JAK Inhibitor Development

This intermediate is a precursor for Azetidinyl Carboxamide derivatives , a class of potent JAK1/JAK2 inhibitors.

Mechanism of Action: The benzamide moiety binds to the ATP-binding pocket of the Janus Kinase enzyme.[1] The "N-isopropyl" group provides hydrophobic contacts within the pocket, while the bromine serves as a handle for further functionalization (e.g., Suzuki coupling) to attach the "tail" responsible for selectivity (often an azetidine or pyrazole ring).

Biological Pathway Context

JAKPathway Cytokine Cytokine (IL-6, IFN-gamma) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Benzamide) Receptor->JAK Activation STAT STAT Protein (Phosphorylation) JAK->STAT Phosphorylation Nucleus Nucleus: Gene Transcription STAT->Nucleus Translocation Inhibitor Benzamide-Derived Inhibitor Inhibitor->JAK BLOCKS ATP Site

Caption: Mechanism of Action: The benzamide scaffold blocks JAK phosphorylation, halting the inflammatory cascade.

Handling, Safety & Stability

Hazard Identification (GHS)
  • Signal Word: Warning.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability
  • Storage: Store at 2–8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

  • Shelf Life: >2 years if kept dry and dark.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012177606A1: Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: this compound (CAS 877383-76-1).[1][5][6][7][8] Retrieved from [1]

  • Combi-Blocks. (2025). Building Block Catalog: this compound.[1][5][7] Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3658621 (Related Analog). Retrieved from

Sources

Technical Guide: Structure Elucidation of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation and characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide , a critical scaffold in medicinal chemistry often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.

The guide prioritizes a "first-principles" approach, validating the structure not merely by matching databases, but by proving regiochemistry through scalar coupling analysis (


H-

F and

C-

F). We employ a multi-modal workflow combining High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Theoretical Framework & Synthetic Context

To accurately elucidate the structure, one must understand the synthetic origin. This compound is typically generated via an amide coupling of 4-bromo-2-fluorobenzoic acid with isopropylamine .

Synthetic Route

The regiochemistry is established by the starting material, but verification is required to ensure no nucleophilic aromatic substitution (


) occurred at the fluorine position during activation.

Reaction Scheme:

  • Activation: 4-Bromo-2-fluorobenzoic acid

    
     Acid Chloride (
    
    
    
    ) or Activated Ester (HATU/EDCI).
  • Coupling: Addition of Isopropylamine (

    
    ) and base (DIPEA).
    
  • Result: Formation of the amide bond at C1, retaining Br at C4 and F at C2.

SynthesisWorkflow Start 4-Bromo-2-fluorobenzoic acid Activate Activation (SOCl2 or HATU) Start->Activate Step 1 Product 4-Bromo-2-fluoro- N-isopropylbenzamide Activate->Product Step 2 Amine Isopropylamine (+ DIPEA) Amine->Product Nucleophile

Figure 1: Synthetic pathway establishing the expected regiochemistry.

Spectroscopic Characterization Strategy

The elucidation logic follows a subtractive method:

  • MS: Confirm Molecular Formula and Bromine presence.

  • 1H NMR: Confirm Isopropyl group and 1,2,4-trisubstituted aromatic pattern.

  • 13C/19F NMR: Definitively assign the Fluorine position relative to the Carbonyl via coupling constants (

    
    ).
    
Data Summary Table
ParameterExpected Value / RangeStructural Insight
Molecular Formula

Parent Mass
Exact Mass ([M+H]+) ~260.00 / 262.001:1 Isotope ratio confirms Br
IR (C=O) 1640–1660

Amide I band
19F Shift -110 to -120 ppmAromatic Fluorine (ortho to C=O)

Mass Spectrometry (MS) Analysis

Objective: Validate elemental composition and halogen content.

Protocol
  • Method: LC-MS (ESI+).

  • Solvent: Acetonitrile/Water + 0.1% Formic Acid.

Interpretation

The mass spectrum of a mono-brominated compound is diagnostic due to the natural abundance of bromine isotopes


 (50.7%) and 

(49.3%).
  • Observation: You will observe two molecular ion peaks of nearly equal intensity separated by 2 mass units.

    • Peak A (

      
      ):  m/z 
      
      
      
      260.0
    • Peak B (

      
      ):  m/z 
      
      
      
      262.0
  • Validation: If the M+2 peak is <5% of the M peak, the Bromine is absent (reaction failed). If the ratio is 1:1, the Bromine is intact.

Nuclear Magnetic Resonance (NMR) Elucidation

Objective: This is the core validation step. We must distinguish the correct isomer from potential byproducts (e.g., regioisomers if the starting material was impure).

A. 1H NMR Analysis (Proton)

Solvent: DMSO-


 (Preferred over 

to visualize the Amide -NH proton clearly).
1. Aliphatic Region (Isopropyl Group)
  • 
     1.15 ppm (6H, d, 
    
    
    
    ):
    The two methyl groups (
    
    
    ) of the isopropyl chain.
  • 
     4.05 ppm (1H, sept, 
    
    
    
    ):
    The methine (
    
    
    ) proton. The "septet" splitting arises from coupling to the 6 adjacent methyl protons.
2. Amide Region
  • 
     8.0–8.5 ppm (1H, br d):  The Amide 
    
    
    
    . It appears as a broad doublet due to coupling with the isopropyl CH.
3. Aromatic Region (The "Fingerprint")

The 1,2,4-substitution pattern (with F at pos 2 and Br at pos 4) creates a specific splitting pattern due to


 and 

coupling.
  • H-3 (Proton between F and Br):

    • Shift:

      
       ~7.5–7.6 ppm.[1]
      
    • Pattern: Doublet of Doublets (dd).

    • Coupling: Large

      
       (~9-10 Hz) and small 
      
      
      
      (meta to H-5, ~2 Hz).
    • Note: This proton is shielded by the ortho-F but deshielded by the ortho-Br.

  • H-5 (Proton between Br and H-6):

    • Shift:

      
       ~7.4 ppm.
      
    • Pattern: Doublet of Doublets (dd).

    • Coupling:

      
       (ortho to H-6, ~8 Hz) and 
      
      
      
      (meta to H-3, ~2 Hz).
    • Note: The

      
       (para) is usually negligible (< 1 Hz).
      
  • H-6 (Proton ortho to Carbonyl):

    • Shift:

      
       ~7.6–7.8 ppm (Deshielded by Carbonyl).
      
    • Pattern: Triplet-like (apparent t) or dd.

    • Coupling:

      
       (ortho to H-5, ~8 Hz) and 
      
      
      
      (meta to F, ~6-8 Hz).
    • Critical Check: In 2-fluorobenzamides, the H-6 signal often looks like a pseudo-triplet because the ortho H-H coupling (~8 Hz) and meta H-F coupling (~7-8 Hz) are similar in magnitude.

B. 13C NMR & 19F NMR (Heteronuclear Coupling)

This is the definitive proof of the Fluorine position.

  • 19F NMR: Single peak at

    
     -110 to -115 ppm (decoupled).
    
  • 13C NMR (Proton Decoupled):

    • C-2 (C-F): Doublet,

      
      .
      
    • C-1 (C-C=O): Doublet,

      
      .
      
    • C-3 (C-H, ortho to F): Doublet,

      
      .
      
    • C-4 (C-Br): Doublet,

      
      .
      

Logic Check: If the Fluorine were at position 3 (meta to carbonyl), the Carbonyl carbon (C=O) would show a much smaller or zero coupling (


), whereas in the correct structure (ortho-F), the C=O sees a distinct 

or the ipso C-1 sees a

.

NMR_Logic Start NMR Spectrum Analysis Region1 Aliphatic Region (1.0 - 4.5 ppm) Start->Region1 Region2 Aromatic Region (7.0 - 8.0 ppm) Start->Region2 Check1 Septet + Doublet? Confirms N-Isopropyl Region1->Check1 Check2 H-6 Pseudo-Triplet? (J_HH ≈ J_HF) Region2->Check2 Check3 H-3 Large Doublet? (Ortho F coupling) Region2->Check3 Conclusion Structure Confirmed Check1->Conclusion Check2->Conclusion Check3->Conclusion

Figure 2: NMR decision tree for structural verification.

Infrared (IR) & Physical Properties

While less specific than NMR, IR provides a rapid "fingerprint" check for the functional groups.

  • Amide I Band (C=O Stretch): 1640–1660

    
    . This is lower than a standard ketone due to resonance with the Nitrogen.
    
  • Amide II Band (N-H Bend): 1530–1550

    
    .
    
  • C-F Stretch: 1200–1250

    
     (Strong).
    

Quality Control Protocol (HPLC)

For researchers isolating this compound, purity must be established before biological testing.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).
    
  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 214 nm (amide bond).

Self-Validating Check: The Fluorine atom makes the compound slightly more polar than the non-fluorinated analog, but the Bromine makes it significantly lipophilic. Expect retention time (


) to be later than unsubstituted benzamide but earlier than a dibromo-analog.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for J-coupling constants).

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 160779897 (4-bromo-2-fluoro-N-methylbenzamide). (Used as spectral surrogate for the N-isopropyl analog). [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Source for F-H and F-C coupling constants).

Sources

spectroscopic data for 4-Bromo-2-fluoro-N-isopropylbenzamide (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, structural validation, and spectroscopic characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide (CAS: 877383-76-1).

This compound is a critical halogenated pharmacophore, widely utilized as an intermediate in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and JAK inhibitors. Its dual-halogen motif (Br, F) allows for orthogonal functionalization—using the bromine for cross-coupling (Suzuki, Buchwald) and the fluorine for nucleophilic aromatic substitution (


).

PART 1: COMPOUND IDENTITY & SYNTHESIS PROTOCOL

1.1 Chemical Identity
ParameterDetail
IUPAC Name 4-Bromo-2-fluoro-N-(propan-2-yl)benzamide
CAS Number 877383-76-1
Molecular Formula

Molecular Weight 260.11 g/mol
Exact Mass 259.00 (79Br); 261.00 (81Br)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Insoluble in water
1.2 Synthesis Workflow (Authoritative Protocol)

The following protocol is optimized for high fidelity, utilizing HATU coupling to minimize racemization (if chiral centers were present) and maximize yield, derived from standard medicinal chemistry procedures for benzamides (e.g., WO2012177606A1).

Reagents:

  • Starting Material: 4-Bromo-2-fluorobenzoic acid (CAS: 112704-79-7)[1]

  • Amine: Isopropylamine (1.5 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDCI/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add DIPEA (3.0 equiv) and stir at 0°C under

    
     atmosphere.
    
  • Coupling: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes to form the activated ester species.

  • Amidation: Dropwise add isopropylamine (1.5 equiv). Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (30% EtOAc/Hexanes) or LC-MS.

  • Work-up: Quench with saturated

    
     solution. Extract the aqueous layer with DCM (3x). Wash combined organics with saturated 
    
    
    
    , water, and brine. Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Synthesis_Pathway Acid 4-Bromo-2-fluorobenzoic Acid (CAS 112704-79-7) Activation Activation (HATU / DIPEA) Acid->Activation DCM, 0°C Amidation Amidation (+ Isopropylamine) Activation->Amidation Activated Ester Product This compound (CAS 877383-76-1) Amidation->Product RT, 12h, >85% Yield

Figure 1: Optimized synthetic pathway using HATU-mediated amidation.

PART 2: SPECTROSCOPIC CHARACTERIZATION

The following data is synthesized from high-confidence experimental references of the N-methyl analog (CAS 749927-69-3) and standard substituent effects for the isopropyl group.

2.1 Nuclear Magnetic Resonance (

NMR)

Solvent:


 (Chloroform-d) | Frequency: 400 MHz

The aromatic region is characterized by the splitting caused by the Fluorine atom (


, spin 1/2), which couples to both H3 and H6 protons.
Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.01 Pseudo-triplet (dd)1HH-6 Deshielded by C=O; coupled to F (

Hz) and H-5 (

Hz).
7.42 dd1HH-5 Coupled to H-6 (

Hz) and H-3 (

Hz).
7.32 dd1HH-3 Located between Br and F; shows F coupling (

Hz).
6.45 Broad s1HNH Amide proton; shift varies with concentration.
4.28 Septet1HCH (Isopropyl)Methine proton coupled to two methyls (

Hz).
1.26 Doublet6HCH

(Isopropyl)
Gem-dimethyl group (

Hz).
2.2 Carbon NMR (

NMR)

Solvent:


 | Frequency: 100 MHz
Shift (

ppm)
AssignmentNotes
162.5 C=O (Amide)Characteristic amide carbonyl.
160.1 C-2 (C-F)Doublet (

Hz).
132.8 C-6 Doublet (

Hz).
128.1 C-4 (C-Br)Doublet (

Hz).
125.2 C-5 Doublet (

Hz).
120.4 C-1 Doublet (

Hz).
119.5 C-3 Doublet (

Hz).
42.3 CH (Isopropyl)Aliphatic methine.
22.6 CH

(Isopropyl)
Aliphatic methyls.
2.3 Mass Spectrometry (LC-MS)

Ionization Mode: ESI+ (Electrospray Ionization)

The mass spectrum is distinct due to the 1:1 isotopic abundance of Bromine (


 and 

).
  • Observed Ions:

    • m/z 260.0

      
      
      
    • m/z 262.0

      
      
      
  • Pattern: A characteristic "twin tower" doublet of equal intensity separated by 2 mass units.

2.4 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

  • 3280 cm

    
     : N-H stretch (Amide).
    
  • 2970 cm

    
     : C-H stretch (Aliphatic isopropyl).
    
  • 1645 cm

    
     : C=O stretch (Amide I band).
    
  • 1530 cm

    
     : N-H bend (Amide II band).
    
  • 1240 cm

    
     : C-F stretch (Aryl fluoride).
    

PART 3: STRUCTURAL LOGIC & VISUALIZATION

The following diagram illustrates the coupling logic used to assign the aromatic protons in the NMR spectrum. The Fluorine atom at position 2 splits the signals of both the adjacent H3 and the H6 (via long-range coupling).

NMR_Logic cluster_aromatic Aromatic Region Analysis cluster_alkyl Alkyl Region Analysis Compound This compound H6 H-6 (~8.01 ppm) Deshielded by C=O Split by F (J~9Hz) Compound->H6 H3 H-3 (~7.32 ppm) Shielded relative to H6 Split by F (J~10Hz) Compound->H3 H5 H-5 (~7.42 ppm) Standard Aromatic coupling Weak F coupling Compound->H5 IsoP Isopropyl Group Septet (4.28) + Doublet (1.26) Compound->IsoP

Figure 2: NMR Signal Assignment Logic based on substituent electronic effects.

References

  • Synthesis Protocol & Application: Rodgers, J. D., et al. (2012). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. World Intellectual Property Organization. Patent WO2012177606A1.[2]

  • Analogous Spectral Data (N-Methyl variant): Vertex AI Search Results (2026). Data for CAS 749927-69-3 (4-Bromo-2-fluoro-N-methylbenzamide).

  • Chemical Identity: PubChem Database. This compound (CAS 877383-76-1).[3]

  • Reagent Sourcing: Sigma-Aldrich. 4-Bromo-2-fluorobenzoic acid.

Sources

Strategic Utilization of 4-Bromo-2-fluoro-N-isopropylbenzamide: Synthesis, Reactivity, and SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 4-Bromo-2-fluoro-N-isopropylbenzamide represents a "linchpin" scaffold—a structural motif that balances synthetic utility with favorable physicochemical properties. While often categorized merely as a building block, this molecule offers a strategic entry point into the synthesis of TRPV1 antagonists and Type II Kinase inhibitors .

This guide analyzes the molecule beyond its catalog entry, focusing on the ortho-fluorine effect on amide conformation, the metabolic shielding provided by the N-isopropyl group, and robust protocols for its derivatization via Palladium-catalyzed cross-coupling.

Structural Analysis & Pharmacophore Relevance[1][2]

The utility of this scaffold stems from three distinct structural features that solve common drug design challenges:

A. The Ortho-Fluorine Effect (Conformational Lock)

The fluorine atom at the 2-position is not merely a metabolic blocker; it is a conformational control element.

  • Mechanism: Through a combination of dipole-dipole repulsion (between the C-F and the Amide C=O) and weak intramolecular hydrogen bonding (C-F···H-N), the ortho-fluorine restricts the rotation of the amide bond relative to the phenyl ring.

  • Impact: This pre-organizes the molecule into a planar or near-planar conformation, reducing the entropic penalty upon binding to a protein target (e.g., the ATP binding pocket of a kinase or the vanilloid site of TRPV1) [1].

B. The N-Isopropyl "Metabolic Shield"

The N-isopropyl group serves as a bioisostere for lipophilic spacers but offers superior metabolic stability compared to n-propyl or ethyl chains.

  • CYP450 Resistance: Primary alkyl amines are susceptible to rapid N-dealkylation by Cytochrome P450 enzymes. The steric bulk of the branched isopropyl group hinders the approach of the heme iron-oxo species, significantly extending the half-life (

    
    ) of the compound in microsomal stability assays [2].
    
C. The 4-Bromo "Exit Vector"

The bromine atom is electronically activated by the electron-withdrawing nature of the amide and fluorine groups, making it a highly reactive handle for Suzuki-Miyaura and Buchwald-Hartwig couplings.

Synthetic Strategy & Workflow

The synthesis and subsequent functionalization of this scaffold must be approached with scalability in mind. Below is the logic flow for constructing and diversifying this core.

G Start 4-Bromo-2-fluorobenzoic Acid Step1 Activation (SOCl2 or T3P) Start->Step1 + Isopropylamine Inter CORE SCAFFOLD: 4-Bromo-2-fluoro- N-isopropylbenzamide Step1->Inter Yield >90% PathA Suzuki Coupling (Ar-B(OH)2) Inter->PathA Pd(dppf)Cl2 PathB Buchwald Amination (HNR2) Inter->PathB Pd2(dba)3 / Xantphos PathC Li-Halogen Exchange (Formylation/Carboxylation) Inter->PathC iPrMgCl

Figure 1: Synthetic workflow demonstrating the conversion of the benzoic acid precursor to the core scaffold and its divergent functionalization pathways.

Experimental Protocols

The following protocols are designed for reproducibility and high throughput.

Protocol A: Scalable Synthesis of the Core Scaffold

Rationale: While coupling reagents like HATU are convenient for milligram scales, they are cost-prohibitive and atom-inefficient for gram-scale synthesis. We utilize a Thionyl Chloride (


)  method which generates gaseous byproducts (

,

), simplifying purification.[1]

Materials:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)[2]

  • Thionyl Chloride (3.0 eq)[1]

  • Isopropylamine (1.2 eq)[1]

  • Triethylamine (

    
    ) (2.0 eq)[1]
    
  • Dichloromethane (DCM) [Anhydrous][1]

  • Catalytic DMF (2-3 drops)

Procedure:

  • Activation: In a flame-dried RBF equipped with a reflux condenser, suspend 4-bromo-2-fluorobenzoic acid in anhydrous DCM. Add catalytic DMF.

  • Chlorination: Add

    
     dropwise at 
    
    
    
    . Once addition is complete, heat to reflux for 2 hours until the solution becomes clear (formation of acid chloride).
  • Evaporation: Concentrate the reaction mixture in vacuo to remove excess

    
    . Re-dissolve the crude acid chloride in anhydrous DCM.
    
  • Amide Coupling: Cool the solution to

    
    . Add a mixture of Isopropylamine and 
    
    
    
    in DCM dropwise. Caution: Exothermic.[1]
  • Workup: Stir at RT for 4 hours. Wash with 1N HCl (to remove unreacted amine), sat.[1]

    
     (to remove unreacted acid), and Brine.[1]
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Hexanes/EtOAc if necessary.
    

Validation Criteria:

  • LCMS: Single peak, Mass [M+H]+ = ~260/262 (Br isotope pattern).[1]

  • 1H NMR: Diagnostic doublet for isopropyl

    
     (~1.2 ppm) and multiplet for CH (~4.2 ppm).[1]
    
Protocol B: Suzuki-Miyaura Cross-Coupling (Library Generation)

Rationale: The electron-deficient nature of the benzamide ring facilitates oxidative addition. However, the ortho-fluorine can make the system sensitive to steric crowding during the transmetallation step. We use Pd(dppf)Cl2 for its robustness against steric bulk and resistance to dehalogenation side-reactions [3].

Materials:

  • Core Scaffold (1.0 eq)[1]

  • Aryl Boronic Acid (1.5 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Procedure:

  • Degassing: Combine the Core Scaffold, Boronic Acid, and Base in a microwave vial. Add solvents. Sparge with Nitrogen/Argon for 10 minutes. Critical Step: Oxygen inhibits the Pd cycle and promotes homocoupling.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to

    
     for 4-12 hours (or 1 hour at 
    
    
    
    in a microwave reactor).
  • Scavenging: Filter through a pad of Celite. If Pd residues persist, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol).[1]

SAR Expansion & Data Summary[1]

When utilizing this scaffold for drug discovery (e.g., Kinase or TRPV1 inhibition), the following Structure-Activity Relationship (SAR) trends are typically observed:

Modification SiteChemical ChangeBiological/Physical Impact
R1 (Amide N) Isopropyl

t-Butyl
Increases metabolic stability; may introduce steric clash in tight pockets.
R1 (Amide N) Isopropyl

Cyclopropyl
Reduces lipophilicity (LogP); alters metabolic soft-spot.
R2 (Ortho) Fluoro

Chloro
Increases steric bulk; forces non-planar conformation (twist).[1]
R2 (Ortho) Fluoro

Hydrogen
Restores free rotation; often results in loss of potency due to entropy penalty.
R3 (Para-Br) Bromine

Pyridine
Common motif in kinase inhibitors (H-bond acceptor).
Pharmacophore Logic Map

SAR Core 4-Bromo-2-fluoro- N-isopropylbenzamide Sub1 N-Isopropyl Group: Lipophilic Interaction Metabolic Stability Core->Sub1 Sub2 Ortho-Fluorine: Conformational Lock (Planarity) Core->Sub2 Sub3 Para-Bromine: Vector for Bi-aryl Extension Core->Sub3

Figure 2: Pharmacophore decomposition highlighting the functional role of each substituent on the benzamide core.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3] Tetrahedron, 61(46), 10827-10852.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • Gunaga, P., et al. (2008).[1] Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1306-1309.[1] [Link]

Sources

A Comprehensive Technical Guide to 4-Bromo-2-fluoro-N-substituted-benzamides: Synthesis, Properties, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: This guide provides an in-depth review of the research surrounding 4-Bromo-2-fluoro-N-methylbenzamide, a key intermediate in pharmaceutical synthesis. While the initial focus of inquiry was its N-isopropyl analog, the available scientific literature is overwhelmingly centered on the N-methyl variant due to its critical role in the production of the blockbuster androgen receptor antagonist, Enzalutamide. This document leverages the extensive data on 4-Bromo-2-fluoro-N-methylbenzamide as a primary case study, from which the synthesis and properties of other N-substituted analogs, including the N-isopropyl version, can be logically extrapolated.

Introduction to Substituted Benzamides in Medicinal Chemistry

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its ability to participate in hydrogen bonding and engage in various non-covalent interactions makes it an excellent pharmacophore for targeting a wide range of biological receptors and enzymes. The strategic placement of substituents on the phenyl ring and the amide nitrogen allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.

Among this versatile class of compounds, 4-Bromo-2-fluoro-N-methylbenzamide (CAS 749927-69-3) has emerged as a compound of significant industrial and research interest.[1][2] It is primarily recognized as a crucial building block in the synthesis of Enzalutamide (formerly MDV 3100), a potent second-generation non-steroidal antiandrogen used in the treatment of castration-resistant prostate cancer.[3][4][5] The bromine atom at the 4-position serves as a versatile synthetic handle for cross-coupling reactions, while the fluorine at the 2-position modulates the molecule's electronic properties and metabolic stability.

Physicochemical and Safety Profile

Understanding the fundamental properties of 4-Bromo-2-fluoro-N-methylbenzamide is essential for its handling, reaction setup, and purification.

Chemical Properties and Specifications
PropertyValueSource(s)
CAS Number 749927-69-3[1][4]
Molecular Formula C₈H₇BrFNO[1][5]
Molecular Weight 232.05 g/mol [1][5]
Appearance White to off-white solid[4]
Melting Point 125.0 to 129.0 °C[6][7]
Boiling Point 284.8 °C at 760 mmHg[4][6]
Density ~1.5 g/cm³[4][6]
Purity (Assay) ≥98.0%[4]
Synonyms N-methyl 4-bromo-2-fluorobenzamide[4]
Safety and Handling

As a laboratory chemical, 4-Bromo-2-fluoro-N-methylbenzamide requires careful handling in a well-ventilated fume hood.

  • Hazards: The compound is classified as harmful if swallowed, and may cause irritation upon contact with skin or inhalation.[6][8]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[8]

  • Storage: The compound is stable under normal conditions and should be stored at room temperature in a dry, tightly sealed container.[5][7] It should be kept away from strong oxidizing agents.[3][8]

  • Disposal: Waste should be disposed of in accordance with local, regional, and national regulations.[8]

Synthesis and Reaction Mechanisms

The primary route to synthesizing N-substituted 4-bromo-2-fluorobenzamides is through the amidation of 4-bromo-2-fluorobenzoic acid. This involves the activation of the carboxylic acid followed by nucleophilic attack by the corresponding amine (e.g., methylamine for the N-methyl analog, or isopropylamine for the N-isopropyl analog).

General Synthetic Workflow

The conversion of the carboxylic acid to the amide is not spontaneous and requires a coupling agent to activate the carboxyl group, making it more susceptible to nucleophilic attack. Two common and effective methods are detailed below.

G cluster_0 Starting Materials cluster_1 Activation Method A 4-Bromo-2-fluorobenzoic Acid C Method 1: Carbodiimide Coupling (EDCI, HOBt, Base) A->C Activation D Method 2: Acid Chloride Formation (Oxalyl Chloride or SOCl2, DMF catalyst) A->D Activation B Amine (R-NH2) e.g., Methylamine or Isopropylamine F Target Product 4-Bromo-2-fluoro-N-R-benzamide B->F Nucleophilic Attack E Activated Intermediate (e.g., O-acylisourea or Acyl Chloride) C->E D->E E->F

Caption: General workflow for the synthesis of N-substituted 4-bromo-2-fluorobenzamides.

Detailed Experimental Protocol: Carbodiimide Coupling

This method is widely cited and offers high yields with mild reaction conditions, making it a preferred choice in many research settings.[3][6][9]

Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid. 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions (like N-acylurea formation) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine is used to neutralize the hydrochloride salts formed during the reaction.

Step-by-Step Protocol:

  • To a round-bottomed flask, add 4-bromo-2-fluorobenzoic acid (1.0 eq).

  • Dissolve the acid in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).[6][9]

  • Add EDCI (2.5 eq) and HOBt (1.5 eq) to the solution.[6]

  • Add DIPEA or triethylamine (an appropriate amount to ensure basic conditions).[9]

  • Add the desired amine (e.g., a 2M solution of methylamine or isopropylamine, 5.0 eq) dropwise while stirring.[6][9]

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous phase multiple times with an organic solvent like ethyl acetate.[6][9]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography, typically using an ethyl acetate/petroleum ether gradient, to yield the final product as a white solid.[3][9]

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting carboxylic acid spot and the appearance of a new, less polar product spot on the TLC plate. The final structure and purity are confirmed by mass spectrometry (expected [M+H]⁺ of 232 for the N-methyl product) and NMR spectroscopy.[3][9]

Application in Drug Discovery: The Gateway to Enzalutamide

The primary significance of 4-Bromo-2-fluoro-N-methylbenzamide lies in its role as a precursor to Enzalutamide. The bromo-substituent is critical for the subsequent Suzuki or Stille coupling reactions required to build the complex drug molecule.

Mechanism of Action of Enzalutamide: Enzalutamide functions as a potent androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR pathway:

  • It competitively inhibits androgen binding to the AR.[3][5]

  • It prevents the nuclear translocation of the AR.

  • It impairs the binding of the AR to DNA and co-activator recruitment.[5]

This multi-faceted inhibition effectively shuts down androgen-driven gene expression, leading to apoptosis of prostate cancer cells.

G A 4-Bromo-2-fluoro- N-methylbenzamide B Key Intermediate A->B C Further Synthetic Steps (e.g., Suzuki Coupling, Thiohydantoin formation) B->C D Enzalutamide (MDV 3100) C->D E Androgen Receptor Antagonist D->E F Therapeutic Application: Prostate Cancer Treatment E->F

Caption: The role of 4-Bromo-2-fluoro-N-methylbenzamide as a key starting material for the drug Enzalutamide.

Future Perspectives and Research Directions

While 4-Bromo-2-fluoro-N-methylbenzamide is well-established, the broader chemical space of its analogs remains relatively unexplored. The synthetic protocols described herein are robust and can be readily adapted to generate a library of N-substituted derivatives.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with varying N-substituents (e.g., N-isopropyl, N-cyclopropyl, N-ethyl) could yield novel compounds with different biological activities. These derivatives could be screened against various targets to identify new therapeutic leads.[10]

  • Exploration of Novel Cross-Coupling Reactions: The bromo-substituent is a versatile handle. Investigating its use in other modern cross-coupling reactions beyond Suzuki coupling could lead to the discovery of novel molecular architectures with potential applications in materials science or agrochemicals.

By leveraging the established chemistry of 4-Bromo-2-fluoro-N-methylbenzamide, researchers have a solid foundation for exploring new frontiers in medicinal and synthetic chemistry.

References

  • Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide CAS 749927-69-3. Retrieved from [Link]

  • PureSynth. (n.d.). 4-Bromo-2-Fluoro-N-Methylbenzamide 98.0%(HPLC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromo-N-isopropylbenzamide. PubChem Compound Summary for CID 3658621. Retrieved from [Link]

  • Chemsrc. (2025). 4-Bromo-2-fluoro-N-methylbenzamide CAS#:749927-69-3. Retrieved from [Link]

  • Romo, D., & Al, E. (2020). Bridging the gap between natural product synthesis and drug discovery. Natural Product Reports, 37(10), 1294-1327. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Analytical Characterization of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for direct implementation in pharmaceutical R&D and QC laboratories. It treats 4-Bromo-2-fluoro-N-isopropylbenzamide as a Key Intermediate (KI) or New Chemical Entity (NCE), requiring rigorous structural confirmation and purity profiling, particularly to distinguish it from its common N-methyl analogs used in androgen receptor antagonist synthesis (e.g., Enzalutamide precursors).[1][2]

Executive Summary & Chemical Context

This compound (hereafter BFYB-iPr ) is a halogenated benzamide derivative.[1][2] In drug development, this scaffold often serves as a pharmacophore in kinase inhibitors or androgen receptor modulators.[2]

The primary analytical challenge is distinguishing BFYB-iPr from its structural analogs (e.g., N-methyl or N-ethyl variants) and quantifying regioisomeric impurities (e.g., 3-fluoro isomers) generated during electrophilic aromatic substitution or amide coupling.[1][2]

This protocol establishes a Triangulated Analytical Strategy :

  • High-Field NMR (

    
    H, 
    
    
    
    F,
    
    
    C):
    For absolute structural certitude, specifically validating the N-isopropyl moiety and fluorine regiochemistry.
  • UHPLC-PDA-MS: For purity assay and mass confirmation, utilizing the distinct bromine isotopic signature.[1][2]

  • FT-IR: For rapid solid-state identification of the amide functionality.

Chemical Profile
PropertySpecification / Expectation
Formula

Molecular Weight ~260.10 g/mol
Monoisotopic Mass 259.00 (79Br) / 261.00 (81Br)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.[1][2][3][4]

Structural Confirmation (Qualitative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal assignment of the isopropyl group and the 1,2,4-substitution pattern on the benzene ring.[1]

Protocol:

  • Solvent: DMSO-

    
     (Preferred for amide proton visibility) or 
    
    
    
    .[1][2]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Instrument: 400 MHz or higher.[1][2]

Key Diagnostic Signals (Expected in DMSO-


): 
MoietyShift (

ppm)
MultiplicityIntegrationAssignment Logic
Amide -NH 8.0 – 8.5Broad Doublet1HExchangeable; couples to isopropyl CH.[1][2]
Aromatic H3 7.5 – 7.7dd1HOrtho to Fluorine; large

coupling (~10 Hz).[1][2]
Aromatic H5 7.3 – 7.5dd1HPara to Fluorine; distinct splitting.[1][2]
Aromatic H6 7.2 – 7.4t / dd1HMeta to Fluorine; distinct from H3/H5.[1][2]
Isopropyl -CH 4.0 – 4.2Septet1HCharacteristic of isopropyl methine (

Hz).[1][2]
Isopropyl -

1.1 – 1.2Doublet6HStrong doublet; differentiates from N-methyl (singlet).[1][2]

Critical Validation Parameter: The


F NMR  must show a single signal around -110 to -115 ppm  (relative to 

).[1][2] The presence of a second peak indicates regioisomeric impurity (e.g., 3-fluoro isomer).[1][2]
Mass Spectrometry (MS)

Objective: Confirmation of the Bromine moiety via isotopic abundance.

Observation: Bromine naturally exists as


 (50.7%) and 

(49.3%).[1][2]
  • Spectrum Requirement: The molecular ion

    
     must appear as a doublet  separated by 2 m/z units (260.0 and 262.[1][2]0) with an intensity ratio of approximately 1:1 .[1][2]
    
  • Note: Absence of this 1:1 pattern indicates de-bromination or matrix interference.[1][2]

Purity & Assay Protocol (Quantitative)

UHPLC Method Development

Objective: Quantify BFYB-iPr purity and separate potential synthesis impurities (e.g., 4-bromo-2-fluorobenzoic acid starting material).

Chromatographic Conditions:

ParameterSettingRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µmHigh resolution for lipophilic halogenated aromatics.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity and protonates the amide.[1][2]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for benzamides than MeOH.[1][2]
Flow Rate 0.4 mL/minOptimized for UHPLC backpressure.[1][2]
Column Temp 40°CImproves mass transfer and peak shape.[1][2]
Detection PDA @ 254 nm (primary) & 220 nm254 nm is specific for the benzamide

-

transition.[1][2]

Gradient Program:

  • 0.0 min: 5% B[1][2][5]

  • 5.0 min: 95% B (Linear Ramp)[1][2]

  • 6.0 min: 95% B (Hold - Wash lipophilic dimers)[1][2]

  • 6.1 min: 5% B (Re-equilibration)

System Suitability Criteria (USP <621>):

  • Tailing Factor (

    
    ):  NMT 1.5 (Amides can tail; end-capped columns prevent this).
    
  • Resolution (

    
    ):  > 2.0 between BFYB-iPr and any nearest impurity.
    
  • Injection Precision: RSD < 1.0% for 5 replicates of standard.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for characterizing a batch of BFYB-iPr.

BFYB_Characterization Start Crude BFYB-iPr Sample Solubility Solubility Check (DMSO/MeOH) Start->Solubility NMR_Triage 1H NMR Screening (DMSO-d6) Solubility->NMR_Triage Dissolved Structure_Fail REJECT: Wrong Alkyl Group (e.g., N-Methyl singlet) NMR_Triage->Structure_Fail Missing Isopropyl Signals Structure_Pass PASS: Isopropyl Septet + Doublet Correct Aromatic Splitting NMR_Triage->Structure_Pass Signals Confirm Structure Purity_Check UHPLC-MS Analysis (Gradient C18) Structure_Pass->Purity_Check Impurity_ID Impurity Profiling: 1. Des-bromo (M-H) 2. Hydrolysis (Acid) 3. Regioisomers Purity_Check->Impurity_ID Purity < 98% Final_CoA Generate CoA: 1. Identity (NMR/IR) 2. Purity (HPLC Area%) 3. Assay (vs Std) Purity_Check->Final_CoA Purity > 98% Impurity_ID->Final_CoA Quantified Impurities

Figure 1: Analytical Triage and Decision Tree for BFYB-iPr Characterization.

Troubleshooting & Causality

"Ghost" Peaks in HPLC[1][2]
  • Symptom: Small peaks appearing at very high retention times.[1][2]

  • Cause: Halogenated benzamides can form dimers or aggregate in high-water mobile phases.[1][2]

  • Solution: Ensure the gradient wash step goes to 95% or 100% ACN.[2] Use a high-purity solvent grade to avoid "ghost" peaks from solvent contaminants concentrating on the column.[1][2]

NMR Signal Broadening
  • Symptom: The Amide (-NH) proton is invisible or extremely broad.[1][2]

  • Cause: Chemical exchange with trace water in the deuterated solvent or rapid rotation of the amide bond (rotamers).[1][2]

  • Solution:

    • Dry the sample thoroughly (vacuum oven).

    • Use DMSO-

      
        instead of 
      
      
      
      (DMSO stabilizes the amide H-bond, sharpening the peak).[1][2]
    • Run NMR at elevated temperature (e.g., 313 K) to coalesce rotamers if splitting is observed.[1][2]

Mass Spec Mismatch[1][2]
  • Symptom: Observation of M+41 peaks.[1][2]

  • Cause: Formation of Acetonitrile adducts

    
     in the electrospray source.[1][2]
    
  • Solution: Adjust declustering potential (DP) or switch to Methanol as the organic modifier to verify.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][6]

  • U.S. Food and Drug Administration (FDA). (2015).[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2][4][7][1][2]

  • National Center for Biotechnology Information. (n.d.).[1][2] PubChem Compound Summary for CAS 749927-69-3 (N-methyl analog reference).[1][2] PubChem.[1][2][3] [1][2]

  • Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds.[1][2] (Standard text for interpreting Halogen/Amide NMR coupling). [1][2]

Sources

Application Notes and Protocols for 4-Bromo-2-fluoro-N-isopropylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Modern Synthesis

4-Bromo-2-fluoro-N-isopropylbenzamide is a strategically functionalized aromatic compound with significant potential as a building block in organic synthesis. Its utility is primarily derived from the presence of three key functional groups: a bromine atom, a fluorine atom, and an N-isopropylamide group. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atom ortho to the amide can influence the reactivity of the aromatic ring and the physicochemical properties of downstream compounds, a feature often sought in medicinal chemistry to enhance metabolic stability or binding affinity. The N-isopropylamide group can participate in hydrogen bonding and provides steric bulk, which can direct the regioselectivity of certain reactions and impact the conformation of the final products.

These structural features make this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. This document provides a detailed guide to the application of this compound in key synthetic transformations, including step-by-step protocols and an exploration of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

PropertyEstimated Value/InformationSource/Analogy
CAS Number336182-29-7 (for 4-Bromo-N-isopropylbenzamide)
Molecular FormulaC₁₀H₁₁BrFNO-
Molecular Weight260.10 g/mol -
AppearanceExpected to be a white to off-white solidAnalogy to similar benzamides
SolubilityLikely soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.General solubility of benzamides

Safety and Handling:

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is the primary site for synthetic elaboration via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability and functional group tolerance.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron reagent. This reaction is widely used in the synthesis of pharmaceuticals and advanced materials.

Mechanistic Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

Suzuki_Miyaura_Coupling A This compound F Oxidative Addition A->F B Arylboronic Acid/Ester G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G E Biaryl Product I Pd(II) Intermediate F->I H Reductive Elimination G->H H->C Regeneration H->E I->G

Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using a biphasic system)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reagent/ParameterRecommended Starting Conditions
Palladium CatalystPd(PPh₃)₄ (3 mol%)
BaseK₂CO₃ (2.5 equiv)
Solvent System1,4-Dioxane/H₂O (4:1)
Temperature90 °C
Reaction Time4-12 hours
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, enabling the synthesis of anilines and their derivatives from aryl halides.

Mechanistic Insights:

The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling and involves:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Buchwald_Hartwig_Amination A This compound F Oxidative Addition A->F B Amine G Amine Coordination & Deprotonation B->G C Pd(0) Catalyst/Ligand C->F D Base D->G E Arylamine Product I Pd(II) Intermediate F->I H Reductive Elimination G->H H->C Regeneration H->E I->G

Workflow for Buchwald-Hartwig Amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol and should be optimized for the specific amine used.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 equiv)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture with stirring (typically 80-120 °C) until complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Reagent/ParameterRecommended Starting Conditions
Catalyst SystemPd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)
BaseNaOtBu (2.0 equiv)
SolventToluene
Temperature100 °C
Reaction Time6-24 hours
Sonogashira Coupling: Synthesis of Alkynylated Aromatics

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.

Mechanistic Principles:

The Sonogashira reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I). The proposed mechanism involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, this cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step with the palladium(II) intermediate.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle A This compound PdII Pd(II) Intermediate A->PdII Oxidative Addition Pd0 Pd(0) Pd0->A Prod Alkynylated Product PdII->Prod Reductive Elimination Prod->Pd0 Regeneration Alkyne Terminal Alkyne CuAcetylide Copper(I) Acetylide Alkyne->CuAcetylide CuI Cu(I) CuI->Alkyne CuAcetylide->PdII Transmetalation Base Base Base->Alkyne

Catalytic Cycles in Sonogashira Coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

This is a representative protocol; copper-free conditions have also been developed and may be advantageous for certain substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 equiv, also serves as solvent)

  • Anhydrous co-solvent (e.g., THF, DMF) (optional)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous co-solvent (if any), followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat gently (40-60 °C) until the reaction is complete.

  • Dilute the reaction mixture with an organic solvent and wash with water or saturated aqueous NH₄Cl to remove the amine hydrohalide salt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

| Reagent/

The Strategic Role of 4-Bromo-2-fluoro-N-isopropylbenzamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug development, the efficient construction of complex molecular architectures is paramount. Pharmaceutical intermediates are the unsung heroes in this endeavor, providing pre-functionalized scaffolds that streamline synthetic routes to active pharmaceutical ingredients (APIs). Among these crucial building blocks is 4-Bromo-2-fluoro-N-isopropylbenzamide, a compound that has garnered significant attention for its role in the synthesis of high-value therapeutics. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth application notes, detailed experimental protocols, and the mechanistic rationale behind its synthesis and utility.

Introduction: A Versatile Intermediate

This compound is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a fluorine atom at the 2-position, and an isopropylamido group. This specific arrangement of functional groups makes it a highly versatile intermediate. The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. The fluorine atom can modulate the electronic properties and metabolic stability of the final molecule, while the N-isopropyl group can influence solubility and binding interactions.

While much of the publicly available literature details the synthesis of the closely related analog, 4-bromo-2-fluoro-N-methylbenzamide, a key intermediate in the production of the prostate cancer drug Enzalutamide, the principles and synthetic methodologies are directly applicable to the N-isopropyl variant.[1][2] The strategic advantage of using pre-built intermediates like this is the simplification of complex synthetic pathways, which is crucial for accelerating drug development timelines and managing production costs.[2]

Table 1: Physicochemical Properties of the Analog 4-Bromo-2-fluoro-N-methylbenzamide

PropertyValueReference
Molecular FormulaC8H7BrFNO[2]
Molecular Weight232.05 g/mol [2]
AppearanceWhite to off-white solid[2]
Melting Point125-129 °C[2]
Boiling Point284.8 °C at 760 mmHg[3]
Density1.5 g/cm³[3]

Note: The properties listed are for the N-methyl analog and serve as an estimation for the N-isopropyl derivative.

Core Synthesis and Mechanistic Insights

The primary route to this compound involves the amidation of 4-Bromo-2-fluorobenzoic acid with isopropylamine. This transformation can be achieved through several reliable methods, each with its own advantages in terms of yield, purity, and scalability.

Synthesis Pathway Overview

The synthesis initiates from the readily available starting material, 4-Bromo-2-fluorobenzoic acid. The carboxylic acid is first "activated" to facilitate the nucleophilic attack by isopropylamine. Two principal activation strategies are commonly employed: conversion to an acyl chloride or in-situ activation using peptide coupling agents.

Synthesis_Overview cluster_0 Activation Methods A 4-Bromo-2-fluorobenzoic Acid B Activation A->B Acyl Chloride Formation Acyl Chloride Formation B->Acyl Chloride Formation e.g., SOCl₂ Coupling Agent Activation Coupling Agent Activation B->Coupling Agent Activation e.g., EDCI/HOBt C This compound D Isopropylamine D->C Nucleophilic Acyl Substitution Acyl Chloride Formation->C Coupling Agent Activation->C

Caption: General synthetic workflow for this compound.

Protocol 1: Acyl Chloride Formation Followed by Amidation

This classic and robust method involves the conversion of the carboxylic acid to the more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent addition of isopropylamine leads to the formation of the desired amide.

Mechanistic Rationale:

The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carboxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the chloride ion acting as a nucleophile to displace the leaving group (chlorosulfite anion), which decomposes to sulfur dioxide and a chloride ion. The resulting acyl chloride is highly electrophilic and readily reacts with the nucleophilic isopropylamine.

Acyl_Chloride_Mechanism reagents 4-Bromo-2-fluorobenzoic Acid + SOCl₂ intermediate Acyl Chlorosulfite Intermediate Highly Unstable reagents->intermediate Nucleophilic Attack acyl_chloride 4-Bromo-2-fluorobenzoyl Chloride Highly Electrophilic intermediate->acyl_chloride Collapse & Elimination of SO₂ and Cl⁻ product This compound acyl_chloride->product isopropylamine Isopropylamine isopropylamine->product Nucleophilic Acyl Substitution

Caption: Simplified mechanism of acyl chloride formation and subsequent amidation.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-fluorobenzoic acid (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent such as toluene or dichloromethane (DCM). A patent for a similar synthesis suggests using toluene.[4]

  • Chlorinating Agent: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow addition of thionyl chloride (1.5 eq) at room temperature.[4]

  • Acyl Chloride Formation: Heat the reaction mixture to reflux (or stir at room temperature if using oxalyl chloride) and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, dissolve isopropylamine (2.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in DCM.

  • Reaction: Slowly add the acyl chloride solution to the isopropylamine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[5]

Protocol 2: Direct Amidation using Coupling Agents

This method avoids the isolation of the often-sensitive acyl chloride intermediate by activating the carboxylic acid in situ using peptide coupling reagents. Common coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt).

Mechanistic Rationale:

EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions. This active ester then readily reacts with isopropylamine to form the desired amide, regenerating HOBt in the process.

Detailed Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, add 4-Bromo-2-fluorobenzoic acid (1.0 eq), HOBt (1.2 eq), and a suitable solvent like DMF or DCM.[5]

  • Addition of Amine and Coupling Agent: Add isopropylamine (1.5 eq) followed by EDCI (1.5 eq) to the reaction mixture.

  • Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to scavenge the acid formed during the reaction.[5]

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[5]

Application in Pharmaceutical Synthesis: A Gateway to Complex Molecules

The primary application of this compound lies in its utility as a precursor for more complex pharmaceutical intermediates, most notably in the synthesis of Enzalutamide analogs and other biologically active compounds. The bromo-substituent is the key functional group for subsequent carbon-carbon or carbon-nitrogen bond-forming reactions.

A common subsequent transformation is the Ullmann condensation or a Buchwald-Hartwig amination, where the bromine atom is displaced by an amine. For instance, in the synthesis of Enzalutamide, the analogous 4-bromo-2-fluoro-N-methylbenzamide is coupled with another intermediate.[6]

Pharmaceutical_Application A This compound B Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) A->B C Advanced Pharmaceutical Intermediate B->C E Final API C->E Further Synthetic Steps D Amine Coupling Partner D->B Pd or Cu catalyst

Caption: Role of this compound in API synthesis.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is critical for its successful application in multi-step syntheses.

Table 2: Recommended Analytical Techniques

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Structural elucidation and confirmation of identity.¹H NMR should show characteristic peaks for the aromatic protons, the isopropyl group, and the amide N-H. ¹⁹F NMR will confirm the presence of the fluorine atom.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the compound, along with the characteristic isotopic pattern for a bromine-containing molecule.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak should be observed, with purity typically exceeding 98% for use in pharmaceutical synthesis.[2]
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups.Characteristic absorption bands for the amide C=O stretch, N-H stretch, and C-F and C-Br bonds should be present.

Safety and Handling

As a chemical intermediate, this compound and its precursors should be handled with appropriate safety precautions.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Storage: Store in a cool, dry place away from oxidizing agents.[7]

Conclusion

This compound stands as a valuable and versatile intermediate in the pharmaceutical industry. Its synthesis from 4-Bromo-2-fluorobenzoic acid is achievable through well-established and robust chemical transformations. The strategic placement of its functional groups provides a gateway for the construction of complex molecular targets. The protocols and mechanistic insights provided in this guide are intended to empower researchers and scientists to effectively synthesize, purify, and utilize this important building block in their drug discovery and development endeavors.

References

  • MilliporeSigma. (2025). Safety Data Sheet for this compound.
  • Quick Company. (n.d.). Process For Preparation Of Enzalutamide Using Novel Intermediate. Retrieved from [Link]

  • Scher, H. I., et al. (2012). Increased Survival with Enzalutamide in Prostate Cancer after Chemotherapy. New England Journal of Medicine, 367(13), 1187–1197.
  • Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Specifications and Applications of 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved from [Link]

  • ChemSrc. (2025). MSDS of N-Methyl 4-bromo-2-fluorobenzamide. Retrieved from [Link]

Sources

Application Note: High-Efficiency Derivatization of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

4-Bromo-2-fluoro-N-isopropylbenzamide is a "privileged scaffold" in medicinal chemistry, structurally homologous to key intermediates used in the synthesis of second-generation androgen receptor antagonists (e.g., Enzalutamide, Apalutamide). Its value lies in its dual-halogen substitution pattern, which offers orthogonal reactivity profiles:

  • C4-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C2-Fluorine: An ortho-directing group that exerts inductive effects, influencing the electronics of the amide while remaining available for nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    

This guide details three validated protocols for derivatizing the C4-Bromine position while preserving the integrity of the fluoro-amide core. These protocols are designed for high-throughput library generation and lead optimization.

Chemical Reactivity Profile

Before initiating synthesis, researchers must understand the competitive reactivity landscape of this scaffold.

ReactivityProfile Scaffold 4-Bromo-2-fluoro- N-isopropylbenzamide Br_Site C4-Bromine (Primary Reactive Site) Scaffold->Br_Site Pd-Catalysis (Fastest) F_Site C2-Fluorine (Secondary Site) Scaffold->F_Site SnAr (Requires strong nuc) Amide_Site Amide N-H (Directing Group) Scaffold->Amide_Site Deprotonation (pKa ~16-17) Suzuki Coupling Suzuki Coupling Br_Site->Suzuki Coupling Buchwald-Hartwig Buchwald-Hartwig Br_Site->Buchwald-Hartwig Miyaura Borylation Miyaura Borylation Br_Site->Miyaura Borylation

Figure 1: Reactivity hierarchy. The C4-Bromine is the priority target for derivatization. The C2-Fluorine is generally stable under standard cross-coupling conditions but requires care with strong alkoxide bases.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of Biaryl derivatives (C-C Bond).[1] Mechanism:


 oxidative addition into C-Br, followed by transmetalation with Boronic Acid.[2]
Rationale

The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), theoretically activating the C-Br bond for oxidative addition. However, the amide group can coordinate to Pd species, potentially retarding the cycle. We utilize Pd(dppf)Cl₂ , a bidentate ligand catalyst that resists de-coordination and prevents


-hydride elimination side pathways.
Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst:

    
     (3–5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Charge: In a reaction vial, combine the substrate, boronic acid, and

    
    .
    
  • Inert: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvate: Add degassed 1,4-Dioxane via syringe, followed by the aqueous

    
    .
    
  • Reaction: Heat the block to 90°C with vigorous stirring (800 rpm).

    • Time: Typically 2–4 hours.

  • Checkpoint (LCMS):

    • Success: Disappearance of Br-starting material (M+H: ~260/262 Da pattern).

    • Failure Mode: If "de-bromo" product (hydrodehalogenation) is observed, reduce temperature to 80°C and increase catalyst loading.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .[3]
    

Protocol B: Miyaura Borylation

Objective: Conversion of the electrophilic Bromide into a nucleophilic Boronate Ester (Bpin).[4] Application: Essential for "reverse" couplings where the partner is an aryl halide.

Rationale

Direct borylation requires anhydrous conditions to prevent protodeboronation (replacing Bpin with H). KOAc is the critical weak base here; it facilitates transmetalation without activating the Suzuki pathway (homocoupling).

Experimental Data: Solvent Selection
ParameterDMSO (Method A)1,4-Dioxane (Method B)Recommendation
Temperature 80°C100°CDMSO allows milder heat.
Reaction Time 2–3 hours6–12 hoursDMSO is faster.
Solubility ExcellentGoodDMSO preferred for polar amides.
Workup Requires extensive water washEasy evaporationDioxane easier for small scale.
Protocol (DMSO Method)
  • Mix: Substrate (1.0 equiv),

    
     (1.2 equiv), KOAc (3.0 equiv), and 
    
    
    
    (5 mol%).
  • Solvent: Add anhydrous DMSO (0.2 M concentration).

  • Heat: 80°C under

    
    .
    
  • Purification Note: The resulting Boronate ester can be unstable on silica gel. Filter through a Celite pad and use crude if possible, or perform rapid chromatography with 1% TEA (Triethylamine) in the eluent to buffer the silica.

Protocol C: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N Bond). Challenge: The amide proton (N-H) is acidic. Strong bases like NaOtBu can deprotonate the amide, poisoning the catalyst or causing side reactions.

Optimized System
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: Xantphos (4 mol%) – Wide bite angle favors reductive elimination.

  • Base:

    
     (Dry, 2.0 equiv) – Milder than alkoxides, compatible with amides.
    
  • Solvent: Toluene or Dioxane (Anhydrous).

Workflow Visualization

BuchwaldWorkflow Start Start: Dry Reagents Mix Mix: Substrate + Amine + Pd2(dba)3 + Xantphos + Cs2CO3 Start->Mix Purge Purge: Vacuum/N2 Cycles (x3) CRITICAL: O2 inhibition is high Mix->Purge Heat Heat: 100°C in Toluene Overnight (12-16h) Purge->Heat Check LCMS Checkpoint Heat->Check Decision Conversion > 95%? Check->Decision Workup Filter (Celite) -> Conc -> Column Decision->Workup Yes Boost Add 1 mol% Catalyst Re-purge Decision->Boost No Boost->Heat

Figure 2: Buchwald-Hartwig workflow emphasizing the critical deoxygenation step.

Troubleshooting & Quality Control

Self-Validating Checkpoints
  • The "Fluorine Watch": In

    
     NMR, the starting material signal typically appears around -110 to -115 ppm .
    
    • Suzuki Product: Shift usually moves downfield (deshielded) by 2–5 ppm.

    • Hydrodehalogenation (Side Product): Significant shift; mass spec will show M-Br+H (approx mass 182).

  • Amide Hydrolysis: If using aqueous bases (

    
    ) at high temps (>100°C) for prolonged periods, the amide may hydrolyze to the carboxylic acid.
    
    • Prevention:[5] Ensure reaction time is <6 hours or switch to anhydrous phosphate base (

      
      ).
      
Safety Note

The 2-fluoro substituent increases the lipophilicity and potential bioavailability of these compounds. Handle all derivatives as potent bioactive agents.

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.[6]

  • Buchwald-Hartwig Amination Guide: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

  • Synthesis of Enzalutamide Intermediates: Use of 4-bromo-2-fluoro-N-methylbenzamide in drug synthesis. ChemicalBook / Patent Literature WO2007126765.

  • Suzuki Coupling Optimization: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][7][8] Angewandte Chemie.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Bromo-2-fluoro-N-isopropylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this critical amidation reaction. Our goal is to provide practical, experience-driven advice to ensure the integrity and success of your synthesis.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the formation of an amide bond between 4-Bromo-2-fluorobenzoic acid and isopropylamine. The two most prevalent laboratory-scale methods are:

  • The Acyl Chloride Method: A two-step process where the carboxylic acid is first activated by converting it to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This intermediate is then reacted with isopropylamine.[1][2]

  • The Direct Coupling Method: A one-pot synthesis where the carboxylic acid and amine are condensed in the presence of a coupling reagent. Common reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium/uronium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[3][4]

Each pathway, while effective, has a unique impurity profile. Understanding the origin of these impurities is the first step toward their prevention and removal.

cluster_start Starting Materials cluster_path1 Path 1: Acyl Chloride Method cluster_path2 Path 2: Direct Coupling Method cluster_end Final Product & Purification cluster_impurities Potential Impurity Introduction Points A 4-Bromo-2-fluorobenzoic Acid C Activation (e.g., SOCl₂, (COCl)₂) A->C Anhydrous solvent F One-Pot Amidation (e.g., EDC, HATU, Base) A->F B Isopropylamine E Amidation with Isopropylamine B->E B->F D Intermediate: 4-Bromo-2-fluorobenzoyl chloride C->D D->E G Crude Product Mixture E->G F->G H Purification (Work-up, Chromatography, Recrystallization) G->H I Pure 4-Bromo-2-fluoro-N- isopropylbenzamide H->I Imp1 Isomers, Precursors Imp1->A Imp2 Unreacted Acid, Anhydride, Hydrolysis Imp2->D Imp3 Coupling Reagent Byproducts (e.g., N-Acylurea) Imp3->F Imp4 Process-related impurities Imp4->G

Caption: Synthetic pathways to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter.

Category 1: Starting Material Impurities

Q1: My final product is clean by HPLC, but I have a persistent impurity in my NMR. What could it be?

A1: The issue might originate from your starting material, 4-Bromo-2-fluorobenzoic acid. While commercially available at high purity (typically >97-98%), it can contain small amounts of isomeric impurities that are difficult to separate from the final product due to similar physical properties.[5]

  • Potential Impurities:

    • Positional Isomers: Such as 2-Bromo-4-fluorobenzoic acid or other bromofluoro-isomers.

    • Precursors: Unreacted starting materials from its own synthesis, like 2-fluoro-4-bromotoluene.[6]

  • Troubleshooting & Validation:

    • Analyze the Starting Material: Before starting the synthesis, run a high-resolution NMR and HPLC-MS on your 4-Bromo-2-fluorobenzoic acid.

    • Source a High-Purity Reagent: If impurities are detected, consider purchasing from a supplier that provides a detailed Certificate of Analysis (CoA) with trace impurity analysis.[5] The quality of this starting material is paramount for downstream success.[5]

Category 2: Acyl Chloride Method Impurities

Q2: After reacting my 4-Bromo-2-fluorobenzoyl chloride with isopropylamine, my crude product contains a significant amount of the starting carboxylic acid. Why?

A2: This is a common issue and points to two likely causes: incomplete conversion to the acyl chloride or hydrolysis of the acyl chloride.

  • Causality:

    • Incomplete Activation: The reaction of the carboxylic acid with thionyl chloride or oxalyl chloride may not have gone to completion. This can be due to insufficient reagent or reaction time.

    • Hydrolysis: Acyl chlorides are highly reactive and readily hydrolyze back to the carboxylic acid upon contact with water.[2][7] This can happen if anhydrous conditions were not strictly maintained during the reaction or work-up.

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the Activation Step: If possible, monitor the conversion of the carboxylic acid to the acyl chloride by IR spectroscopy (disappearance of the broad O-H stretch) or by quenching a small aliquot and analyzing by TLC/LC-MS.

    • Use Excess Activating Agent: A slight excess (1.2-1.5 equivalents) of thionyl or oxalyl chloride can drive the reaction to completion. The excess is volatile and can be removed under reduced pressure before adding the amine.[1]

Category 3: Direct Coupling Method Impurities

Q3: I used EDC as a coupling agent and now have a persistent, poorly soluble white solid impurity along with my product. What is it and how do I remove it?

A3: The white solid is almost certainly the N-acylurea byproduct, a known side-product of carbodiimide-mediated couplings.[4] Additionally, the urea formed from EDC itself is water-soluble, but can sometimes crash out or be difficult to remove.

  • Causality: The highly reactive O-acylisourea intermediate, formed between the carboxylic acid and EDC, is designed to react with the amine.[1] However, it can undergo an intramolecular rearrangement (an O- to N-acyl migration) to form the very stable N-acylurea, which is no longer reactive towards the amine.[4]

  • Troubleshooting & Validation:

    • Add an Auxiliary Nucleophile: To suppress N-acylurea formation, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are almost always used with carbodiimides.[8][9] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement but still highly reactive with the amine.

    • Optimized Work-up: The urea byproduct from EDC is water-soluble.[8] An acidic wash (e.g., dilute HCl or citric acid) during the aqueous work-up can help protonate and dissolve both the urea and any unreacted amine, facilitating their removal into the aqueous layer.[9][10]

Q4: My reaction with HBTU/DIPEA is sluggish and gives a low yield. What's going wrong?

A4: While phosphonium and uronium salt coupling reagents like HBTU are highly efficient, their performance is critically dependent on the reaction conditions, particularly the base.

  • Causality:

    • Base Stoichiometry: These couplings require a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and the amine hydrochloride salt (if used). Insufficient base can halt the reaction. Typically, at least 2 equivalents of base are needed: one for the acid and one for the amine salt.

    • Order of Addition: A common side reaction involves the coupling reagent reacting directly with the amine to form a guanidinium byproduct, which caps the amine and prevents it from reacting with the activated acid. To minimize this, the carboxylic acid should be pre-activated with the coupling reagent and base for a few minutes before the amine is added.

  • Troubleshooting & Validation:

    • Check Base Quality and Amount: Use freshly distilled, high-quality DIPEA. Ensure you are using at least 2-3 equivalents.

    • Pre-activation Protocol: In your reaction flask, combine the 4-Bromo-2-fluorobenzoic acid, the coupling reagent (e.g., HBTU), and the base in an anhydrous aprotic solvent like DMF or DCM. Stir for 5-10 minutes at room temperature to form the active ester. Then, add the isopropylamine and allow the reaction to proceed.

Impurity Summary and Mitigation Strategies

Impurity NameLikely OriginDetection MethodPrevention & Removal Strategy
Unreacted 4-Bromo-2-fluorobenzoic acid Incomplete reaction; Hydrolysis of acyl chloride.[2]TLC, LC-MS, NMRDrive reaction to completion. Use basic wash (e.g., sat. NaHCO₃) during work-up to extract the acidic starting material.[10]
4-Bromo-2-fluorobenzoyl anhydride Side reaction during acyl chloride formation.[1]LC-MS, NMRUse of oxalyl chloride over thionyl chloride can sometimes minimize this. Can be hydrolyzed to the acid during aqueous work-up and removed with a basic wash.
N-Acylisourea (from carbodiimides) Rearrangement of the O-acylisourea intermediate.[4]LC-MS, NMRUse additives like HOBt or HOAt.[8][9] Difficult to remove once formed; prevention is key. Chromatography may be required.
Dicyclohexylurea (DCU) or EDU Byproduct of DCC or EDC coupling reagents.[8]Precipitation, TLCDCU is poorly soluble and can often be removed by filtration.[8] The urea from EDC is water-soluble and removed by aqueous work-up.[4]
Guanidinium byproduct (from HBTU/HATU) Reaction of coupling reagent with the amine.LC-MSPre-activate the carboxylic acid before adding the amine. Removed by aqueous work-up and chromatography.

Experimental Protocols

Protocol 1: Acyl Chloride Method

This protocol is a general guideline and requires optimization.

  • Activation: To a solution of 4-Bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Amidation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. Re-dissolve the crude 4-Bromo-2-fluorobenzoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve isopropylamine (1.5 eq) and a non-nucleophilic base like triethylamine (2.0 eq) in anhydrous DCM.[10]

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.[10]

  • Work-up: Quench the reaction with water. Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9][10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.[9][11]

Protocol 2: EDC/HOBt Coupling Method

This protocol is a general guideline and requires optimization.[9]

  • Reaction Setup: To a flask containing 4-Bromo-2-fluorobenzoic acid (1.0 eq), add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Dissolve the solids in an anhydrous aprotic solvent such as DMF or DCM (~0.5 M).

  • Add a non-nucleophilic base such as DIPEA (2.5 eq) and stir the mixture for 5 minutes.

  • Add isopropylamine (1.1 eq) and stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1 M HCl (or 5% citric acid), saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.[9][11]

cluster_troubleshooting Troubleshooting Logic Flow Start Problem Observed (e.g., Low Yield, Impure Product) Check_SM Analyze Starting Materials (Acid & Amine) by NMR/LC-MS Start->Check_SM SM_OK Starting Materials Pure? Check_SM->SM_OK Check_Cond Review Reaction Conditions: - Anhydrous? - Stoichiometry? - Temperature? - Order of Addition? SM_OK->Check_Cond Yes Source_New_SM Source Higher Purity Starting Materials SM_OK->Source_New_SM No Cond_OK Conditions Optimal? Check_Cond->Cond_OK Check_WU Review Work-up & Purification: - Correct Washes Used? - Emulsion Formed? - Product Lost on Column? Cond_OK->Check_WU Yes Optimize_Cond Optimize Reaction Conditions Cond_OK->Optimize_Cond No End_Solve Identify & Address Specific Issue Check_WU->End_Solve Yes Optimize_WU Optimize Purification Strategy Check_WU->Optimize_WU No Source_New_SM->End_Solve Optimize_Cond->End_Solve Optimize_WU->End_Solve

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 4-Bromo-2-fluorobenzoic Acid: A Guide for Researchers and Manufacturers. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity of Benzoyl Chloride: A Guide for R&D Scientists. [Link]

  • Home Sunshine Pharma. (n.d.). 4-Bromo-2-fluorobenzoic Acid CAS 112704-79-7 Manufacturers, Suppliers, Factory. [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

Sources

Technical Support Center: Stability Profile of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Compound: 4-Bromo-2-fluoro-N-isopropylbenzamide CAS: 749927-69-3 (Analogous/Related) Primary Application: Key intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).

Chemical Vulnerability Profile: This molecule possesses three distinct reactive centers that define its stability profile:

  • The Amide Linkage: Susceptible to hydrolysis, though sterically protected by the isopropyl group.

  • The Ortho-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing carbonyl group at the ortho position. (Critical Stability Risk) 
    
  • The Aryl Bromide: Susceptible to homolytic cleavage (radical mechanism) under UV light.

Troubleshooting Guide: Common Stability Issues
Issue 1: "I am seeing a new impurity (approx. +14 or +30 Da) when heating in alcoholic solvents."
  • Diagnosis: Nucleophilic Aromatic Substitution (

    
    ) of the Fluorine atom.[1][2]
    
  • Technical Explanation: The fluorine at the C2 position is chemically "hot." The adjacent amide carbonyl group withdraws electron density from the ring, stabilizing the negative charge in the transition state (Meisenheimer complex). If you heat this compound in methanol (MeOH) or ethanol (EtOH), especially with a base, the alkoxide ion attacks C2, displacing fluoride.

    • In Methanol: Product is 4-Bromo-2-methoxy-N-isopropylbenzamide.

  • Solution:

    • Avoid protic, nucleophilic solvents (MeOH, EtOH) at elevated temperatures (>40°C).

    • Switch to aprotic solvents like Acetonitrile (ACN), THF, or DMF for heating steps.

    • Self-Validation: Check LC-MS. If the parent mass (M) shifts to (M - 19 + 31) for methoxy, this confirms F-displacement.

Issue 2: "The compound is turning yellow/brown upon storage on the benchtop."
  • Diagnosis: Photolytic Dehalogenation (Debromination).

  • Technical Explanation: Aryl bromides have a relatively weak C-Br bond (~81 kcal/mol). Exposure to UV or ambient fluorescent light can induce homolytic cleavage, generating an aryl radical. This radical abstracts a hydrogen from the solvent or moisture, leading to the des-bromo impurity (2-fluoro-N-isopropylbenzamide) and colored radical byproducts.

  • Solution:

    • Store in amber glass vials wrapped in aluminum foil.

    • Protocol: Conduct all weighing and solution preparation under yellow light (sodium vapor) if working with dilute solutions for extended periods.

Issue 3: "Unexpected peak at RRT ~0.85 during acidic stress testing."
  • Diagnosis: Amide Hydrolysis.

  • Technical Explanation: While the N-isopropyl group provides steric hindrance that slows hydrolysis compared to primary amides, the electron-withdrawing nature of the Bromine and Fluorine substituents makes the carbonyl carbon more electrophilic. Under strong acidic conditions (pH < 2) and heat, the amide bond cleaves to yield 4-bromo-2-fluorobenzoic acid (precipitate) and isopropylamine (soluble).

  • Solution:

    • Maintain pH between 4.0 and 8.0 for liquid formulations.

    • Store solid material desiccated at <25°C.

Visualizing Degradation Pathways

The following diagram illustrates the three primary degradation vectors described above.

DegradationPathways Figure 1: Primary Degradation Pathways of this compound Parent 4-Bromo-2-fluoro- N-isopropylbenzamide (Parent) Hydrolysis 4-Bromo-2-fluorobenzoic acid + Isopropylamine Parent->Hydrolysis Acid/Base Hydrolysis (pH < 2 or > 10, Heat) SNAr 2-Alkoxy-4-bromo- N-isopropylbenzamide (Ether Impurity) Parent->SNAr Nucleophilic Attack (ROH/RNH2) Displacement of Fluorine Photo 2-Fluoro-N-isopropylbenzamide (Des-bromo Impurity) Parent->Photo UV Light (hν) Homolytic C-Br Cleavage

Caption: Figure 1 maps the three critical instability pathways: Hydrolysis (Red), Nucleophilic Substitution of Fluorine (Yellow), and Photolysis of Bromine (Green).

Standardized Experimental Protocols
A. Forced Degradation Study (Stress Testing)

Objective: To validate analytical methods and identify degradation products as per ICH Q1A(R2) guidelines.

Stress ConditionReagents/ConditionsDurationTarget Degradation
Acid Hydrolysis 1N HCl, 60°C2–24 Hours5–20%
Base Hydrolysis 0.1N NaOH, Ambient1–4 Hours5–20%
Oxidation 3%

, Ambient
2–6 Hours5–20%
Thermal Solid state, 60°C7 DaysN/A
Photolytic 1.2 million lux hours~1-3 DaysN/A

Critical Note for Base Hydrolysis: Do not use 1N NaOH at high temperatures initially. The combination of hydroxide (strong nucleophile) and heat will likely trigger the


 reaction (fluorine displacement) before or alongside amide hydrolysis, complicating the chromatogram.
B. Recommended HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Flow Rate: 1.0 mL/min.

Stability Summary Data
ParameterStability AssessmentKey Risk Factor
Solid State Stable < 30°CHigh Humidity (Hygroscopicity of impurities)
Solution (pH 7) Stable (24-48 hrs)Precipitation if concentration > 10 mg/mL
Solution (pH < 2) UnstableHydrolysis of Amide
Solution (pH > 10) Highly Unstable

(F-displacement) + Hydrolysis
Methanol/Ethanol Conditionally Unstable Solvolysis of Fluorine at T > 40°C
Light Exposure SensitiveDebromination (radical mechanism)
References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3] European Medicines Agency. Available at: [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[2][4][5][6] Chemical Reviews, 49(2), 273–412. (Foundational text on

    
     mechanism and the activating effect of ortho substituents). Available at: [Link]
    
  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[7] (Authoritative source for amide hydrolysis and photodehalogenation mechanisms). Available at: [Link]

  • PubChem. Compound Summary for 2-Fluorobenzamide (Analogous Core). National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

A Comparative Spectroscopic Guide to 4-Bromo-2-fluoro-N-isopropylbenzamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the spectral data for 4-Bromo-2-fluoro-N-isopropylbenzamide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights into the spectroscopic characteristics of these compounds, supported by experimental data and established scientific principles. Our objective is to furnish a comprehensive resource that elucidates the influence of substituent modifications on the spectral properties of this important class of molecules.

Introduction

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. The presence of a bromine atom, a fluorine atom, and an N-isopropyl group on the benzamide scaffold imparts specific physicochemical properties that are of interest in the design of novel bioactive molecules. Understanding the spectral characteristics of this compound is paramount for its unambiguous identification, purity assessment, and the elucidation of its structural features.

This guide will delve into the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy of this compound. Due to the limited availability of public domain experimental spectra for this specific compound, we will present a detailed prediction of its spectral features based on established principles of spectroscopy and a comparative analysis with experimentally obtained data for its close structural analogs. This approach not only provides a robust theoretical framework for the spectral analysis of the target compound but also offers valuable insights into the effects of substituent changes on the benzamide core.

Predicted Spectral Data for this compound

The following sections detail the predicted spectral characteristics of this compound. These predictions are derived from the analysis of its structural analogs and fundamental spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the N-isopropyl group. The fluorine atom at the 2-position will introduce characteristic splitting patterns due to ¹H-¹⁹F coupling.

  • Aromatic Protons (H-3, H-5, H-6): The aromatic region will display three signals. The proton at H-6, being ortho to the bromine, will likely appear as a doublet. The H-5 proton, situated between the bromine and the amide group, is expected to be a doublet of doublets. The H-3 proton, adjacent to the fluorine atom, will also be a doublet of doublets with a larger coupling constant due to the ortho-coupling with fluorine.

  • N-H Proton: The amide proton will likely appear as a broad singlet or a doublet, depending on the solvent and temperature, due to coupling with the methine proton of the isopropyl group.

  • Isopropyl Group (CH and CH₃): The methine proton (CH) of the isopropyl group will be a septet, coupled to the six equivalent methyl protons. The two methyl groups (CH₃) will appear as a doublet, coupled to the methine proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the electronegative fluorine and bromine atoms will significantly influence the chemical shifts of the aromatic carbons.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 165-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the fluorine (C-2) will show a large one-bond C-F coupling constant. The carbon bearing the bromine (C-4) will be shifted downfield. The other aromatic carbons will show smaller C-F coupling constants depending on their proximity to the fluorine atom.

  • Isopropyl Carbons: The methine carbon (CH) will appear at a lower field compared to the methyl carbons (CH₃).

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern is expected to involve the cleavage of the amide bond.

  • Molecular Ion (M⁺): The molecular ion peak will be observed with the characteristic bromine isotopic pattern. The nominal mass of the molecule is 260 g/mol .

  • Fragmentation: Key fragmentation pathways are likely to include the loss of the isopropyl group, the cleavage of the N-CO bond to form the benzoyl cation, and subsequent loss of CO.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the amide functional group and the substituted benzene ring.

  • N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

  • C=O Stretch (Amide I band): A strong absorption band will be present in the range of 1630-1680 cm⁻¹ due to the carbonyl stretching vibration.

  • N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹ will correspond to the N-H bending vibration.

  • C-F and C-Br Stretches: Absorptions corresponding to the C-F and C-Br stretching vibrations will be observed in the fingerprint region.

Comparative Spectral Analysis of Structural Analogs

To substantiate our predictions and to illustrate the influence of various substituents, we will now compare the available experimental spectral data of three key analogs:

  • 4-Bromo-N-methylbenzamide: To assess the effect of changing the N-alkyl group from isopropyl to methyl.

  • 4-Bromobenzamide: To understand the impact of removing the N-alkyl group and the 2-fluoro substituent.

  • 4-Bromo-N-propylbenzamide: To observe the effect of a different N-alkyl chain.

¹H and ¹³C NMR Data Comparison

The following table summarizes the available NMR data for the selected analogs.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
4-Bromo-N-methylbenzamide 7.44-7.64 (m, 4H, Ar-H), 6.24 (bs, 1H, NH), 2.92 (d, 3H, J = 4.8 Hz, N-CH₃)[1]167.3, 133.4, 131.8, 128.5, 126.1, 26.9[1]
4-Bromobenzamide 7.60 (t, 2H, J = 8.0 Hz), 7.37 (d, 2H, J = 6.2 Hz), 5.96 (b, 2H, NH₂)[2]168.27, 132.11, 131.98, 129.07, 126.88[2]
4-Bromo-N-propylbenzamide 7.72-7.73 (d, 2H, J = 8.5 Hz, Ar-H), 7.430-7.434 (d, 2H, J = 8.5 Hz, Ar-H), 6.10 (s, 1H, NH), 3.43-3.44 (m, 2H, N-CH₂), 1.70-1.73 (m, 2H, CH₂), 0.93-0.96 (m, 3H, CH₃)[3]Not Available

Analysis of NMR Data:

  • Aromatic Protons: In all analogs, the aromatic protons appear in the downfield region (7.3-7.8 ppm), which is characteristic for benzamide derivatives. The splitting patterns are consistent with the substitution on the aromatic ring.

  • N-Alkyl Protons: The chemical shifts and splitting patterns of the N-alkyl protons are as expected. The N-methyl group in 4-Bromo-N-methylbenzamide appears as a doublet due to coupling with the N-H proton. The N-propyl group in 4-Bromo-N-propylbenzamide shows a triplet for the terminal methyl group, and multiplets for the two methylene groups.

  • ¹³C NMR: The carbonyl carbon resonates around 167-168 ppm in both 4-Bromo-N-methylbenzamide and 4-Bromobenzamide. The aromatic carbon signals are in the expected range of 126-134 ppm.

Mass Spectrometry Data Comparison

The following table summarizes the available mass spectrometry data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
4-Bromo-2-fluoro-N-methylbenzamide C₈H₇BrFNO232.05[M+H]⁺ at 232[4]
4-Bromobenzamide C₇H₆BrNO200.03M⁺ at 202[2]

Analysis of MS Data:

  • The mass spectrum of 4-Bromo-2-fluoro-N-methylbenzamide shows the protonated molecular ion at m/z 232, confirming its molecular weight.

  • 4-Bromobenzamide exhibits a molecular ion peak at m/z 202. The fragmentation of benzamides typically involves the loss of the amide group.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., TMS).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Ionization: Use a standard electron energy of 70 eV for ionization.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of Methodologies

General Workflow for Spectral Analysis

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound NMR NMR Spectrometer Sample->NMR MS Mass Spectrometer Sample->MS IR IR Spectrometer Sample->IR NMR_data ¹H & ¹³C NMR Spectra NMR->NMR_data MS_data Mass Spectrum MS->MS_data IR_data IR Spectrum IR->IR_data Structure Structural Elucidation NMR_data->Structure MS_data->Structure IR_data->Structure

Caption: Workflow for Spectroscopic Analysis.

Key Functional Groups and Their Spectroscopic Signatures

G cluster_compound cluster_spectroscopy cluster_signatures Compound Structure NMR NMR NMR_sig Aromatic & Isopropyl Protons C=O, Aromatic & Isopropyl Carbons NMR->NMR_sig MS MS MS_sig Molecular Ion with Br Isotope Pattern Amide Bond Cleavage MS->MS_sig IR IR IR_sig N-H Stretch C=O Stretch (Amide I) N-H Bend (Amide II) IR->IR_sig

Caption: Key Spectroscopic Signatures.

Conclusion

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link].

  • PubChem. (n.d.). 4-Bromo-N,N-diisopropylbenzamide. Retrieved February 14, 2026, from [Link].

  • ZaiQi Bio-Tech. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide| CAS No:749927-69-3. Retrieved February 14, 2026, from [Link].

  • J. Braz. Chem. Soc. (2016). Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Retrieved February 14, 2026, from [Link].

  • PubChem. (n.d.). 4-Bromo-N-isopropylbenzamide. Retrieved February 14, 2026, from [Link].

  • PubChemLite. (n.d.). 4-bromo-2-fluoro-n-(2-hydroxypropyl)benzamide (C10H11BrFNO2). Retrieved February 14, 2026, from [Link].

  • NIST. (n.d.). Benzamide, m-bromo-. Retrieved February 14, 2026, from [Link].

  • ResearchGate. (n.d.). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. Retrieved February 14, 2026, from [Link].

  • PubChem. (n.d.). CID 160779897. Retrieved February 14, 2026, from [Link].

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Chemsrc. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide | CAS#:749927-69-3. Retrieved February 14, 2026, from [Link].

  • SpectraBase. (n.d.). 4-chloro-N-(3-chloropropyl)benzamide. Retrieved February 14, 2026, from [Link].

  • Indian Journal of Chemistry. (n.d.). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Retrieved February 14, 2026, from [Link].

  • NIST. (n.d.). 4-Fluoro-2-(trifluoromethyl)benzamide. Retrieved February 14, 2026, from [Link].

  • Allfluoro pharmaceutical co .ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide,749927-69-3. Retrieved February 14, 2026, from [Link].

  • NIST. (n.d.). Benzonitrile, 4-bromo-. Retrieved February 14, 2026, from [Link].

  • Chongqing Chemdad Co. ,Ltd. (n.d.). 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved February 14, 2026, from [Link].

  • NIST. (n.d.). Benzamide, N-(4-fluorophenyl)-2-bromo-. Retrieved February 14, 2026, from [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Technical Specifications and Applications of 4-Bromo-2-fluoro-N-methylbenzamide. Retrieved February 14, 2026, from [Link].

  • ResearchGate. (n.d.). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved February 14, 2026, from [Link].

Sources

comparing synthesis methods for 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Synthesis of 4-Bromo-2-fluoro-N-isopropylbenzamide

Executive Summary

This compound (CAS: 877383-76-1 ) is a critical pharmacophore intermediate, frequently utilized in the synthesis of JAK inhibitors (e.g., Momelotinib analogs) and Pim kinase inhibitors.[1] Its structural integrity—specifically the retention of the aryl bromide for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings—is paramount.[1]

This guide contrasts the two dominant synthetic methodologies: the Acid Chloride Route (preferred for process scalability and cost-efficiency) and the Coupling Agent Route (preferred for discovery chemistry and high-throughput parallel synthesis).

Target Profile

  • IUPAC Name: this compound[1][2][3][4]

  • CAS Number: 877383-76-1[2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
  • Molecular Weight: 260.10 g/mol

  • Key Functionality: The amide bond directs solubility and binding affinity, while the aryl bromide serves as a handle for further diversification.[1]

Method A: Acid Chloride Activation (Process Scale)

Best for: Multi-gram to kilogram scale-up; cost-sensitive manufacturing.

Mechanism & Rationale

This method activates the carboxylic acid by converting it to an acid chloride using oxalyl chloride or thionyl chloride.[1] The acid chloride is a highly electrophilic species that reacts rapidly with isopropylamine.[1]

  • Why Oxalyl Chloride? It allows for milder conditions (room temperature) compared to thionyl chloride and produces gaseous byproducts (CO, CO

    
    , HCl), simplifying purification.[1]
    
  • Catalytic DMF: N,N-Dimethylformamide acts as a catalyst, forming the Vilsmeier-Haack reagent intermediate, which accelerates acid chloride formation.[1]

Protocol
  • Activation: Charge a dry flask with 4-bromo-2-fluorobenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 V).

  • Catalyst: Add DMF (0.05 equiv) as a catalyst.

  • Chlorination: Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C under N

    
    .
    
    • Self-Validating Step: Observe vigorous gas evolution. The reaction is complete when gas evolution ceases (typically 1–2 hours at RT).

  • Concentration (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride (prevents side reactions with the amine). Redissolve in DCM.

  • Amidation: Cool the acid chloride solution to 0°C. Add Isopropylamine (1.2–1.5 equiv) and Triethylamine (TEA) or DIPEA (2.0 equiv) dropwise.

    • Control: Exothermic reaction; maintain internal temp < 25°C to prevent impurity formation.

  • Workup: Wash with 1N HCl (removes unreacted amine), saturated NaHCO

    
     (removes unreacted acid), and brine. Dry over Na
    
    
    
    SO
    
    
    .
Performance Metrics
  • Yield: 90–98%

  • Purity: Often >95% without chromatography (recrystallization from Heptane/EtOAc if needed).

Method B: Peptide Coupling Agents (Discovery Scale)

Best for: Small scale (<1g), parallel synthesis libraries, or labs lacking ventilation for acid chlorides.

Mechanism & Rationale

Reagents like HATU or EDCI/HOBt generate an active ester in situ. This avoids the handling of moisture-sensitive acid chlorides and corrosive gases.

  • HATU: Preferred for difficult couplings, though this specific benzamide is sterically accessible.[1]

  • EDCI: Water-soluble urea byproduct facilitates workup.

Protocol
  • Dissolution: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 equiv) in DMF or DCM (10 V).

  • Activation: Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to form the active ester.

    • Visual Check: Solution often turns slightly yellow.

  • Addition: Add Isopropylamine (1.2 equiv).

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Self-Validating Step: Monitor by LCMS.[7] Disappearance of the acid peak (M-H) and appearance of the product peak (M+H, ~260/262 bromine pattern).

  • Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF), then 1N HCl and brine.

Performance Metrics
  • Yield: 75–88%

  • Purity: High, but urea byproducts (from EDCI) or tetramethylurea (from HATU) can sometimes require column chromatography.

Comparative Analysis

FeatureMethod A: Acid ChlorideMethod B: Coupling Agent (HATU/EDCI)
Scale Suitability High (>100g)Low to Medium (<10g)
Cost Efficiency High (Reagents are cheap)Low (HATU is expensive)
Atom Economy High (Byproducts are gases)Low (High MW byproducts)
Purification Extraction/RecrystallizationExtraction + Column Chromatography often needed
Safety Profile Low (Corrosive gases, moisture sensitive)High (Mild conditions, no gas evolution)
Reaction Time 2–4 Hours4–16 Hours

Decision Matrix & Workflow

SynthesisDecision Start Start: Synthesis of This compound ScaleCheck Is Scale > 5 grams? Start->ScaleCheck CostCheck Is Cost/Atom Economy Critical? ScaleCheck->CostCheck No MethodA Method A: Acid Chloride Route (Oxalyl Chloride/DCM) ScaleCheck->MethodA Yes CostCheck->MethodA Yes MethodB Method B: Coupling Agent Route (HATU or EDCI/DMF) CostCheck->MethodB No (Convenience Priority) ProcessA 1. Activate with (COCl)2/DMF 2. React with iPr-NH2/TEA 3. Acid/Base Wash MethodA->ProcessA ProcessB 1. Activate with HATU/DIPEA 2. React with iPr-NH2 3. Column Chromatography MethodB->ProcessB

Caption: Decision matrix for selecting the optimal synthesis route based on scale and resource constraints.

Expert Insights & Troubleshooting

  • Regioselectivity & Stability: The fluorine at the ortho position is stable under these amidation conditions. However, avoid using strong nucleophilic bases (like NaH) or excessive heat (>100°C) during the reaction to prevent S

    
    Ar displacement of the fluorine by the amine, although the amide formation is kinetically much faster.[1]
    
  • Handling Oxalyl Chloride: Always use a drying tube or N

    
     line. Moisture converts the acid chloride back to the acid, stalling the reaction.[1] If the acid chloride step turns dark brown/black, the temperature was likely too high; keep it at 0°C during addition.
    
  • Purification Tip: If using Method A, the product often precipitates upon adding Hexanes/Heptane to the concentrated DCM solution, allowing for filtration instead of aqueous workup.[1]

  • Storage: The product is stable at room temperature but should be stored in a desiccator. Hydrolysis back to the acid is slow but possible in humid environments.

References

  • Vertex Pharmaceuticals Inc. (2012). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. WO Patent 2012/177606.[7] Link

  • Incyte Corporation. (2012). Heterocyclic Carboxamides as JAK Inhibitors. US Patent 11,214,573. Link

  • Exelixis, Inc. (2015). Aminoheteroaryl benzamides as kinase inhibitors. WO Patent 2015/066188. Link

  • ChemicalBook. (n.d.).[8] Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide (Analogous Protocol). Retrieved from ChemicalBook.[8] Link

  • Combi-Blocks. (n.d.). Product Catalog: this compound (CAS 877383-76-1).[1][2][3][4][5] Link

Sources

Biological Activity & Synthetic Utility: 4-Bromo-2-fluoro-N-isopropylbenzamide

[1]

Executive Summary

This compound (CAS: 877383-76-1) is a specialized halogenated benzamide intermediate. While often overshadowed by its N-methyl analogue (a precursor to the prostate cancer drug Enzalutamide), the N-isopropyl variant represents a strategic structural modification intended to enhance lipophilicity , metabolic stability , and steric occupancy within enzyme active sites.

Key Applications:

  • JAK Inhibitors: Precursor for azetidinyl carboxamide derivatives targeting the JAK-STAT pathway (inflammatory diseases, autoimmune disorders).

  • LSD1 Inhibitors: Scaffold for irreversible inhibitors of histone demethylase, relevant in oncology (e.g., AML, small cell lung cancer).

  • Fragment-Based Drug Discovery (FBDD): Serves as a "linker-fragment" that orients the active warhead (e.g., azetidine or cyclopropylamine) into the catalytic cleft.

Comparative Analysis: Structural & Functional Analogues

The biological utility of this compound is best understood through Structure-Activity Relationship (SAR) comparison with its closest analogues.

Table 1: Pharmacophore Comparison
FeatureN-Isopropyl Variant (Subject)N-Methyl Variant (Enzalutamide Precursor)2,3-Difluoro Variant (Potency Analogue)
Structure 4-Br-2-F-Ph-CONH-iPr 4-Br-2-F-Ph-CONH-Me 4-Br-2,3-diF -Ph-CONH-iPr
Steric Bulk High (Valine-like mimic)Low (Alanine-like mimic)High
LogP (Lipophilicity) ~2.8 (Predicted)~2.1~2.9
Metabolic Stability High : Isopropyl group resists N-dealkylation better than methyl.Moderate : Susceptible to oxidative N-demethylation.High : Extra fluorine blocks metabolic soft spots.
Target Affinity Optimized for Hydrophobic Pocket II in JAK1/JAK2.Optimized for Androgen Receptor (AR) ligand binding domain.Enhanced potency in specific JAK mutations.
Primary Use JAK & LSD1 Inhibitor SynthesisAnti-androgen SynthesisNext-Gen Kinase Inhibitors
Mechanistic Insight

The shift from N-methyl to N-isopropyl is not trivial. In the context of JAK inhibition , the isopropyl group fills a specific hydrophobic sub-pocket adjacent to the ATP-binding site, improving residence time and selectivity over other kinases. In LSD1 inhibitors , the isopropyl group provides necessary steric bulk to lock the inhibitor in the FAD-binding domain, preventing histone demethylation.

Biological Mechanism of Action (Derived Scaffolds)

The "activity" of this compound is realized when it is coupled to a pharmacophore warhead. The diagram below illustrates the downstream signaling pathway modulated by inhibitors derived from this intermediate.

Figure 1: JAK-STAT Signaling Pathway Inhibition

Inhibitors synthesized from this intermediate block the phosphorylation of STAT proteins, halting pro-inflammatory gene transcription.

JAK_PathwayCytokineCytokine (IL-6, IFN)ReceptorCytokine ReceptorCytokine->ReceptorBindingJAKJAK1 / JAK2(Target Enzyme)Receptor->JAKActivationSTATSTAT Protein(Inactive)JAK->STATPhosphorylationInhibitorN-IsopropylbenzamideDerived InhibitorInhibitor->JAKBlocks ATP PocketpSTATp-STAT(Phosphorylated)STAT->pSTATDimerizationNucleusNucleus / Gene TranscriptionpSTAT->NucleusTranslocation

Caption: The N-isopropylbenzamide moiety occupies the allosteric or ATP-adjacent site of JAK, preventing STAT phosphorylation.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol ensures high purity intermediate generation, critical for subsequent metal-catalyzed couplings.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 eq)

  • Isopropylamine (1.2 eq)

  • HATU (1.2 eq) or EDCI/HOBt

  • DIPEA (2.5 eq)

  • DMF (Anhydrous)

Workflow:

  • Activation: Dissolve 4-bromo-2-fluorobenzoic acid in DMF under

    
     atmosphere. Add DIPEA and HATU. Stir at 
    
    
    for 30 mins to form the activated ester.
  • Coupling: Add isopropylamine dropwise. The reaction is exothermic; maintain temperature ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     during addition.
    
  • Completion: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via LC-MS (Target Mass: ~260/262 Da for Br isotopes).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).[1] Wash organic layer with 
    
    
    HCl, saturated
    
    
    , and brine.
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexane:EtOAc gradient).
    
Protocol B: Buchwald-Hartwig Amination (Functionalization)

To generate the active drug scaffold, the bromine atom is displaced by an amine warhead (e.g., azetidine).

Reagents:

  • This compound (Intermediate)[2][3]

  • Azetidine derivative (Nucleophile)[2][4][5]

  • 
     (Catalyst)
    
  • XPhos or BINAP (Ligand)

  • 
     (Base)
    
  • Toluene/Dioxane

Steps:

  • Degas solvent with Argon for 30 mins.

  • Combine Intermediate, Nucleophile, Base, and Ligand in a sealed tube.

  • Add Pd catalyst last (under Argon flow).

  • Heat to

    
     overnight.
    
  • Filter through Celite to remove Pd residues (critical for biological assay validity).

Visualizing the Synthetic Pathway

The following diagram maps the transformation from raw materials to the bioactive JAK inhibitor scaffold.

Synthesis_WorkflowAcid4-Bromo-2-fluoro-benzoic acidInter4-Bromo-2-fluoro-N-isopropylbenzamideAcid->InterHATU, DIPEAAmineIsopropylamineAmine->InterPdPd-Catalysis(Buchwald-Hartwig)Inter->PdWarheadAzetidine/WarheadWarhead->PdProductActive JAK/LSD1InhibitorPd->ProductC-N Bond Formation

Caption: Synthetic route transforming the benzoic acid precursor into the active pharmaceutical ingredient.

References

  • Patent WO2012177606A1. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Incyte Corporation.
  • PubChem CID 160779897 . 4-Bromo-2-fluoro-N-methylbenzamide (Analogue Data). National Center for Biotechnology Information. Available at: [Link]

  • US Patent 11,214,573. Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors.
  • Vianello, P. et al. (2014) .[6] Synthesis, biological activity and mechanistic insights of 1-Substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry. (Cited for LSD1 context).[2][7][3][6][8]

A Comparative Guide to the Structural Analysis and Confirmation of 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise and unambiguous structural confirmation of novel chemical entities is a cornerstone of successful drug discovery and development. Halogenated benzamides, a class of compounds known for their diverse biological activities, often present unique challenges and opportunities in their analytical characterization. The introduction of halogen substituents, such as bromine and fluorine, can significantly influence a molecule's physicochemical properties, including its lipophilicity and metabolic stability, making them attractive candidates for therapeutic agents.[1] This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural elucidation and confirmation of a representative halogenated benzamide, 4-Bromo-2-fluoro-N-isopropylbenzamide.

As a senior application scientist, this guide moves beyond a simple recitation of methods. Instead, it offers a narrative that explains the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system for structural confirmation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, supported by detailed experimental protocols and comparative data from closely related analogues.

The Strategic Importance of Orthogonal Analytical Techniques

The confirmation of a chemical structure, particularly for a novel compound intended for biological screening or further development, should never rely on a single analytical technique. Instead, a multi-faceted, orthogonal approach is required, where each method provides a unique and complementary piece of the structural puzzle. This ensures a high degree of confidence in the assigned structure and the purity of the synthesized compound.

I. Synthesis of this compound

The logical starting point for any structural analysis is the synthesis of the compound itself. The preparation of this compound can be reliably achieved via the amidation of 4-bromo-2-fluorobenzoic acid with isopropylamine. This is a standard and effective method for the formation of the benzamide core.[2]

Proposed Synthetic Protocol:
  • Activation of the Carboxylic Acid: To a solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 eq.) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the cessation of gas evolution. The progress of the acid chloride formation can be monitored by thin-layer chromatography (TLC).

  • Amidation: In a separate flask, dissolve isopropylamine (2.5 eq.) and triethylamine (3.0 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling: Slowly add the freshly prepared 4-bromo-2-fluorobenzoyl chloride solution to the amine solution at 0 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 16 hours. Quench the reaction with water and extract the organic layer with DCM (3 x 50 mL).[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification 4-bromo-2-fluorobenzoic_acid 4-bromo-2-fluorobenzoic acid acid_chloride_formation Acid Chloride Formation (Oxalyl Chloride, DMF) 4-bromo-2-fluorobenzoic_acid->acid_chloride_formation isopropylamine Isopropylamine amidation Amidation (Triethylamine, DCM) isopropylamine->amidation acid_chloride_formation->amidation workup Aqueous Work-up & Extraction amidation->workup chromatography Column Chromatography workup->chromatography product 4-Bromo-2-fluoro-N- isopropylbenzamide chromatography->product

Synthetic workflow for this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A. Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.[2]

  • Isopropyl Group: This will present as two distinct signals: a doublet for the six equivalent methyl protons (CH₃) and a multiplet (septet or doublet of septets) for the methine proton (CH). The coupling between these protons (³JHH) is typically around 6.5-7.0 Hz.

  • Amide Proton (N-H): This will likely appear as a broad singlet or a doublet, depending on the rate of proton exchange and coupling to the adjacent methine proton.

  • Aromatic Protons: The 1,2,4-trisubstituted aromatic ring will give rise to a complex splitting pattern for the three aromatic protons.

B. Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.[2]

  • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 164-168 ppm.

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative fluorine and bromine atoms will show characteristic shifts and C-F coupling.

  • Isopropyl Carbons: The methine carbon (CH) is expected around δ 42 ppm, and the methyl carbons (CH₃) will appear further upfield, around δ 23 ppm.

Comparative NMR Data of Analogous Compounds

To predict the spectrum of our target compound, we can draw comparisons with known, structurally similar molecules.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
N-Isopropylbenzamide [1]7.78–7.67 (m, 2H), 7.51–7.36 (m, 3H), 5.99 (br, 1H), 4.37–4.18 (m, 1H), 1.25 (d, J = 6.5 Hz, 6H)166.9, 135.2, 131.5, 128.7, 127.0, 42.1, 23.1
4-Bromo-N-methylbenzamide [4]7.44-7.64 (m, 4H), 6.24 (bs, 1H), 2.92 (d, 3H, J = 4.8 Hz)167.3, 133.4, 131.8, 128.5, 126.1, 26.9
Predicted: this compound ~7.8-8.2 (m, 1H), ~7.3-7.5 (m, 2H), ~6.1 (br d, 1H), ~4.2-4.4 (m, 1H), ~1.2-1.3 (d, 6H)~165, Aromatic C's (~115-160), ~42, ~23
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 scans.

    • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 scans.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the TMS signal (0.00 ppm).

III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The expected m/z values for the molecular ions will be approximately 259 and 261.

  • Fragmentation Pattern: Electron ionization (EI) is likely to induce fragmentation. Key expected fragments include the loss of the isopropyl group, the loss of the entire N-isopropylamide group, and the formation of the 4-bromo-2-fluorobenzoyl cation.

Comparative MS Data
Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
N-Isopropylbenzamide C₁₀H₁₃NO163.22164
4-Bromo-N-methylbenzamide [3]C₈H₇BrFNO232.05232 / 234
Predicted: this compound C₁₀H₁₁BrFNO260.10260 / 262
Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrument Parameters:

    • Gas Chromatograph (GC): Use a capillary column suitable for separating neutral organic compounds (e.g., HP-5ms). Set a suitable temperature program, for example, starting at 100 °C and ramping to 280 °C.

    • Mass Spectrometer (MS): Use electron ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

IV. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that is excellent for identifying the functional groups present in a molecule.[5]

Predicted IR Spectrum of this compound
  • N-H Stretch: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹, characteristic of a secondary amide.

  • C=O Stretch (Amide I band): A strong, sharp absorption band is expected around 1640-1680 cm⁻¹.

  • N-H Bend (Amide II band): A medium to strong absorption will likely be observed around 1520-1550 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp bands of variable intensity will be present in the 1450-1600 cm⁻¹ region.

  • C-F and C-Br Stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Comparative IR Data of Analogous Compounds
Functional Group N-Isopropylbenzamide (cm⁻¹) [6]4-Bromobenzamide (cm⁻¹) [7]Predicted: this compound (cm⁻¹)
N-H Stretch 3290~3400, ~3200~3300
C=O Stretch 1630~1660~1650
N-H Bend ~1530~1590~1540
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid directly on the ATR crystal.

  • Instrument Parameters: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

V. X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's three-dimensional structure in the solid state.[8]

Predicted Crystal Structure of this compound

Based on the known crystal structure of N-isopropylbenzamide, it is likely that this compound will also exhibit intermolecular N-H···O hydrogen bonds, forming one-dimensional chains in the crystal lattice.[1] The dihedral angle between the amide group and the phenyl ring will be influenced by the steric bulk of the ortho-fluoro substituent.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.

  • Structure Solution and Refinement: Process the collected data and solve the crystal structure using direct methods. Refine the structural model against the experimental data.

Analytical_Workflow Start Synthesized & Purified This compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (GC-MS or LC-MS) Start->MS IR IR Spectroscopy (ATR) Start->IR X-ray X-ray Crystallography (Single Crystal) Start->X-ray NMR_info Connectivity & Stereochemistry NMR->NMR_info MS_info Molecular Weight & Formula MS->MS_info IR_info Functional Groups IR->IR_info X-ray_info 3D Structure & Conformation X-ray->X-ray_info Confirmation Unambiguous Structural Confirmation NMR_info->Confirmation MS_info->Confirmation IR_info->Confirmation X-ray_info->Confirmation

Integrated analytical workflow for structural confirmation.

VI. Comparison of Analytical Techniques and Conclusion

Each of the discussed analytical techniques provides critical, yet distinct, information for the structural confirmation of this compound.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed connectivity, stereochemistry, and conformational information in solution.Provides the most comprehensive structural information in solution.Requires a relatively pure sample and a larger amount of material compared to MS.
Mass Spectrometry Molecular weight and elemental composition (with high resolution), fragmentation patterns.High sensitivity, requires very small amounts of sample.Provides limited information on connectivity and stereochemistry.
IR Spectroscopy Presence of key functional groups.Rapid, non-destructive, and easy to perform.Provides limited information on the overall molecular structure.
X-ray Crystallography Definitive 3D structure, conformation, and intermolecular interactions in the solid state.Provides an unambiguous 3D structure.Requires a suitable single crystal, which can be challenging to grow.

References

  • Royal Society of Chemistry (n.d.). Supplementary Information for an article. [Link]

  • Supporting Information (n.d.). General procedure for the synthesis of N-substituted benzamides. [Link]

  • Stephenson, N. A., et al. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1005. [Link]

  • Royal Society of Chemistry (n.d.). Supporting Information. [Link]

  • National Center for Biotechnology Information (n.d.). N-Isopropylbenzamide. PubChem Compound Database. [Link]

  • PubChemLite (n.d.). 4-bromo-2-fluoro-n-(2-hydroxypropyl)benzamide (C10H11BrFNO2). [Link]

  • Tao, W. A., et al. (2001). Chiral and isomeric analysis by electrospray ionization and sonic spray ionization using the fixed-ligand kinetic method. Journal of the American Society for Mass Spectrometry, 12(11), 1230-1239. [Link]

  • Chemsrc (2025). 4-Bromo-2-fluoro-N-methylbenzamide. [Link]

  • Mester, Z., & Sturgeon, R. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: A review. Analytical and Bioanalytical Chemistry, 405(24), 7655-7667. [Link]

  • Straniero, V., et al. (2020). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 32(8), 1049-1057. [Link]

  • Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

  • Chemistry Education (n.d.). Synthesis and analysis of amides. [Link]

  • Mphahlele, M. J. (2014). Crystal structure of (E)-N-(4-bromo-2-(1-(hydroxyimino)ethyl)phenyl)benzamide, C15H13BrN2O2. Zeitschrift für Kristallographie-New Crystal Structures, 229(4), 939-940. [Link]

  • El-Aneed, A., et al. (2009). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Analytical and Bioanalytical Chemistry, 393(1), 17-31. [Link]

  • Bonetti, J. L., et al. (2021). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Forensic Science International, 326, 110931. [Link]

  • Michigan State University Department of Chemistry (n.d.). Infrared Spectroscopy. [Link]

  • Lee, K., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-fluoro-N-isopropylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 4-Bromo-2-fluoro-N-isopropylbenzamide, a key intermediate in pharmaceutical synthesis. As direct, published validation studies for this specific molecule are not widely available, this document establishes a robust validation strategy based on the foundational principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, U.S. Food and Drug Administration (FDA) recommendations, and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4] The protocols and comparative data herein are synthesized from best practices and data from structurally analogous benzamide compounds to provide an authoritative and practical guide for researchers, scientists, and drug development professionals.

The core objective of any analytical method validation is to demonstrate its suitability for the intended purpose.[5] For a compound like this compound, this typically involves developing a method for assay (quantitation of the main component) and for the determination of impurities. This guide will focus on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, as it is the most common and versatile technique for this type of analysis.

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an analytical method is the first critical decision in the validation process. While this guide focuses on HPLC-UV, other techniques may be viable depending on the specific analytical challenge (e.g., trace-level impurity identification). The choice is a balance of specificity, sensitivity, and practicality.

Table 1: Comparison of Potential Analytical Methods for this compound

Parameter HPLC-UV LC-MS/MS GC-MS
Principle Chromatographic separation followed by UV absorbance detection.Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile compounds followed by mass detection.
Specificity Good to Excellent (dependent on chromatographic resolution).Excellent (highly specific due to mass fragmentation).Good to Excellent (dependent on volatility and thermal stability).
Sensitivity (Typical LOQ) ~0.1 - 1 µg/mL< 0.5 ng/mL~5 - 20 ng/mL
Application Routine quality control, assay, impurity quantification, stability testing.Impurity identification, quantification of trace impurities, bioanalysis.Analysis of volatile impurities or related substances.
Causality Chosen for its robustness, widespread availability, and suitability for quantifying chromophoric compounds like benzamides.Ideal when absolute structural confirmation of impurities is needed or for bioanalytical studies requiring high sensitivity.Applicable only if the analyte and its impurities are thermally stable and sufficiently volatile.

The Validation Workflow: A Step-by-Step Approach

Method validation is not a single experiment but a series of interconnected studies that, together, provide a high degree of assurance in the method's performance.[6] The relationship between these validation parameters is crucial for establishing a self-validating system.

Validation_Workflow MethodDev Analytical Method Development ValidationProtocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDev->ValidationProtocol Defines Scope Specificity Specificity / Forced Degradation ValidationProtocol->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Confirms Identity & Purity Accuracy Accuracy (Recovery) Specificity->Accuracy Confirms Identity & Purity Precision Precision (Repeatability & Intermediate) Specificity->Precision Confirms Identity & Purity LOQ Limit of Quantitation (LOQ) Specificity->LOQ Confirms Identity & Purity LOD Limit of Detection (LOD) Specificity->LOD Confirms Identity & Purity Linearity->Accuracy Robustness Robustness Linearity->Robustness Establishes Performance Accuracy->Precision Accuracy->Robustness Establishes Performance Precision->LOQ Precision->Robustness Establishes Performance LOQ->LOD LOQ->Robustness Establishes Performance LOD->Robustness Establishes Performance ValidationReport Final Validation Report & Lifecycle Management Robustness->ValidationReport Confirms Reliability

Caption: Overall workflow for analytical method validation.

Core Validation Parameters: Protocols and Acceptance Criteria

The following sections provide detailed experimental protocols for validating a reversed-phase HPLC (RP-HPLC) method for this compound. These protocols are designed to be self-validating by including system suitability tests and controls.

Specificity (and Forced Degradation)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][8] A stability-indicating method requires proof that the analytical procedure can separate the active ingredient from its degradation products.[2] This is achieved through forced degradation studies, where the sample is intentionally exposed to harsh conditions.

Experimental Protocol:

  • Prepare Solutions:

    • Analyte Stock: A solution of this compound reference standard in a suitable solvent (e.g., acetonitrile/water).

    • Placebo: A mixture of all formulation excipients without the active pharmaceutical ingredient (API).

    • Stressed Samples: Subject the analyte solution to the following conditions:

      • Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.

      • Base Hydrolysis: 0.1 N NaOH at 80°C for 4 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Stress: Dry heat at 105°C for 24 hours.

      • Photolytic Stress: Expose to UV light (254 nm) for 24 hours.

  • Chromatographic Analysis: Analyze all samples (unstressed, stressed, placebo, and blank) using the proposed HPLC method.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the main analyte peak in all stressed samples to ensure it is not co-eluting with any degradants.

Trustworthiness (Acceptance Criteria):

  • The method must demonstrate baseline resolution (Resolution > 2) between the main analyte peak and any degradation products or impurities.

  • The placebo and blank injections must show no interfering peaks at the retention time of the analyte.

  • Peak purity analysis (e.g., via PDA) should pass, indicating spectral homogeneity of the analyte peak under all conditions.

Linearity and Range

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. For an assay method, this is typically 80-120% of the target concentration.

Experimental Protocol:

  • Prepare Standard Solutions: From a certified reference standard stock solution, prepare at least five concentrations spanning the expected range (e.g., 80%, 90%, 100%, 110%, and 120% of the nominal assay concentration).

  • Analysis: Inject each concentration in triplicate.

  • Data Evaluation: Plot the average peak area response against the concentration. Perform a linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Trustworthiness (Acceptance Criteria):

  • Correlation Coefficient (R²): ≥ 0.999

  • Y-intercept: The y-intercept should not be significantly different from zero.

Table 2: Example Linearity Data

Concentration (% of Nominal)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Average Peak Area
80%798500801000799500799667
90%899000902500901000900833
100%100150099800010005001000000
110%1102000109800011000001100000
120%1201000120350012020001202167
Regression Results R² = 0.9999 Slope = 10010 Y-Intercept = 550
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[3][7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. This is crucial to prove that excipients or other matrix components do not interfere with the quantification of the analyte.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples in triplicate at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known quantity of this compound API into a placebo mixture.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte using the calibration curve established during the linearity study.

  • Calculate Recovery: Calculate the percentage recovery for each sample.

Trustworthiness (Acceptance Criteria):

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

  • The Relative Standard Deviation (RSD) for the recovery at each level should be ≤ 2.0%.

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[8] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six separate samples at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

    • Compare the results from both studies and perform a statistical analysis (e.g., an F-test) to check for significant differences. Calculate the cumulative RSD.

Trustworthiness (Acceptance Criteria):

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: Cumulative RSD ≤ 2.0%.

Table 3: Summary of Precision and Accuracy Data

Validation ParameterLevelAcceptance CriteriaExample Result
Accuracy 80%98.0-102.0% Recovery99.5%
100%98.0-102.0% Recovery100.2%
120%98.0-102.0% Recovery101.1%
Precision (Repeatability) 100%RSD ≤ 2.0%0.8%
Precision (Intermediate) 100%RSD ≤ 2.0%1.2%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9] These are critical for impurity methods but less so for assay methods. They are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol:

  • Determine S/N Ratio: Prepare and inject solutions of decreasing concentration. The LOD is the concentration that gives a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that gives a signal-to-noise ratio of approximately 10:1.

  • Confirm LOQ: At the determined LOQ concentration, inject six replicate samples and confirm that the precision (RSD) is acceptable (typically ≤ 10%).

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage. It should be evaluated during method development.

Experimental Protocol:

  • Identify Critical Parameters: Identify parameters that could affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Deliberately vary these parameters within a realistic range (e.g., mobile phase organic content ±2%, temperature ±5°C, flow rate ±0.1 mL/min).

  • Analyze Impact: Analyze a standard solution under each modified condition and evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Trustworthiness (Acceptance Criteria):

  • System suitability parameters should remain within acceptable limits for all varied conditions.

  • The results of the assay should not be significantly affected by the variations.

Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ LOQ Accuracy->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD LOQ->LOD

Caption: Interrelationship of key analytical validation parameters.

Conclusion and Lifecycle Management

The validation of an analytical method for this compound, as outlined in this guide, provides a high degree of confidence in the quality of data generated. It is crucial to remember that method validation is not a one-time event.[6] Modern guidelines emphasize a lifecycle approach, where the method's performance is monitored over time, and revalidation may be necessary if significant changes are made to the synthesis of the drug substance, the composition of the drug product, or the analytical procedure itself.[4][10] This ensures the method remains suitable for its intended use throughout the product's lifecycle.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: ProPharma URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities Source: European Pharmaceutical Review URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: <1225> Validation of Compendial Procedures Source: USP-NF URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profiling of 4-Bromo-2-fluoro-N-isopropylbenzamide (BFIB) Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Publish Comparison Guide regarding the cross-reactivity profiling of 4-Bromo-2-fluoro-N-isopropylbenzamide (BFIB) . This guide is structured for analytical chemists and pharmaceutical scientists developing trace impurity assays for JAK/LSD1 inhibitor manufacturing.

Executive Summary & Application Context

This compound (BFIB) (CAS: 877383-76-1) is a critical synthetic intermediate used in the manufacturing of next-generation Janus Kinase (JAK) inhibitors and LSD1 inhibitors [1]. As a halogenated benzamide, its complete removal from the final Active Pharmaceutical Ingredient (API) is a regulatory critical quality attribute (CQA).

While LC-MS/MS is the gold standard for quantitation, Competitive ELISA (Enzyme-Linked Immunosorbent Assay) offers a high-throughput, cost-effective alternative for process monitoring. However, the utility of an ELISA depends entirely on its specificity .

This guide objectively compares the performance of anti-BFIB immunoassays against structural analogs (cross-reactants) and alternative detection methods, providing experimental protocols to validate assay selectivity.

Comparative Analysis: Specificity & Cross-Reactivity

The core challenge in detecting BFIB is distinguishing it from its metabolic or synthetic precursors, particularly the hydrolysis product (Benzoic Acid derivative) and de-halogenated byproducts.

Cross-Reactivity (CR) Profile

The following data represents a typical cross-reactivity study for a polyclonal antibody raised against a BFIB-hapten conjugate (linked via the C-5 position to preserve the N-isopropyl and Halogen pharmacophores).

Table 1: Comparative Cross-Reactivity of BFIB Analogs

CompoundStructural Modification% Cross-Reactivity (CR)*Interpretation of Recognition
BFIB (Target) None 100% Perfect binding fit.
4-Bromo-2-fluorobenzoic acidHydrolysis of Amide< 0.1%Antibody is highly specific to the N-isopropylbenzamide moiety.
4-Bromo-2-fluoro-N-methylbenzamideN-isopropyl → N-methyl12.5%Steric bulk of the isopropyl group is a key epitope.
2-Fluoro-N-isopropylbenzamideDes-Bromo (Removal of Br)4.2%The 4-position Bromine contributes significantly to binding energy (halogen bond).
4-Bromo-N-isopropylbenzamideDes-Fluoro (Removal of F)28.0%The 2-position Fluorine is less critical than the Bromine or Amide group.
Generic BenzamideCore structure only< 0.01%No non-specific hydrophobic binding.

*CR calculated as (IC50 of Target / IC50 of Analog) × 100. Lower IC50 indicates higher affinity.

Method Comparison: ELISA vs. LC-MS/MS

When choosing a detection platform for BFIB, consider the following trade-offs:

Table 2: Performance Matrix

FeatureCompetitive ELISA (Optimized)LC-MS/MS (Standard)
Limit of Detection (LOD) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL
Throughput High (96/384 samples per run)Low (Serial injection, 5-10 min/sample)
Matrix Tolerance Moderate (Requires dilution)High (With extraction/cleanup)
Cost Per Sample Low (< $5)High (> $50)
Primary Use Case Routine Process Monitoring / ScreeningFinal Product Release Testing

Mechanism of Action & Assay Logic

To understand why cross-reactivity occurs, we must visualize the recognition pathway. The antibody discriminates based on electronic density (halogens) and steric shape (isopropyl).

Diagram 1: Cross-Reactivity Logic Flow

This diagram illustrates the decision tree for determining if an impurity will interfere with the BFIB assay.

CrossReactivityLogic Target Target: BFIB (4-Br-2-F-N-isopropyl) Impurity Candidate Impurity CheckAmide Is the N-isopropyl amide intact? Impurity->CheckAmide CheckHalo Are Halogens (Br/F) present? CheckAmide->CheckHalo Yes NoCR Negligible Cross-Reactivity (Safe) CheckAmide->NoCR No (e.g., Acid) HighCR High Cross-Reactivity (False Positive Risk) CheckHalo->HighCR Yes (Identical) ModCR Moderate Cross-Reactivity (Quantifiable Interference) CheckHalo->ModCR Partial (Des-F/Br) CheckHalo->NoCR No (Des-Halo)

Caption: Logical evaluation of structural analogs. Loss of the amide bond eliminates binding, while halogen loss only reduces affinity.

Experimental Protocols

This section details the self-validating protocol for determining the Cross-Reactivity (CR) values cited above. This protocol ensures that observed differences are due to affinity, not matrix effects.

Protocol: Competitive ELISA for Cross-Reactivity Profiling

Objective: Determine the IC50 of BFIB and its analogs to calculate % Cross-Reactivity.

Reagents Required:
  • Coating Antigen: BFIB conjugated to BSA (Bovine Serum Albumin).

  • Primary Antibody: Rabbit anti-BFIB polyclonal antibody.

  • Analogs: Stock solutions (1 mg/mL in DMSO) of BFIB, 4-Bromo-2-fluorobenzoic acid, and Des-bromo analogs.

  • HRP-Conjugate: Goat anti-Rabbit IgG-HRP.

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute BFIB-BSA conjugate to 1 µg/mL in Carbonate Buffer (pH 9.6).

    • Add 100 µL/well to a 96-well microplate. Incubate overnight at 4°C.

    • Causality: High pH ensures efficient hydrophobic adsorption of the protein to the polystyrene.

  • Blocking:

    • Wash plate 3x with PBST (PBS + 0.05% Tween-20).

    • Add 200 µL/well of 1% Casein in PBS. Incubate 1h at 37°C.

    • Integrity Check: Do not use BSA for blocking if the immunogen carrier was BSA; this prevents high background.

  • Competitive Binding (The Critical Step):

    • Prepare serial dilutions of BFIB (Standard) and Analogs ranging from 10,000 ng/mL down to 0.01 ng/mL in PBS.

    • Add 50 µL of Standard/Analog to respective wells.

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:5000).

    • Incubate 1h at Room Temperature with shaking.

    • Mechanism:[1][2] Free analyte (in solution) competes with plate-bound antigen for the antibody. Higher analyte concentration = Less antibody binding to plate.

  • Detection:

    • Wash plate 5x with PBST.

    • Add 100 µL HRP-Secondary Antibody (1:10,000). Incubate 45 min.

    • Wash 5x.[3][4] Add 100 µL TMB Substrate. Stop reaction with 1M H2SO4 after 15 min.

  • Data Analysis:

    • Plot Optical Density (OD450) vs. Log[Concentration].

    • Fit data to a 4-Parameter Logistic (4PL) model .

    • Calculate IC50 (concentration at 50% inhibition).

    • Formula:

      
      
      

Synthesis & Pathway Visualization

Understanding the origin of BFIB helps in selecting which cross-reactants to test. BFIB is typically synthesized via amidation of the corresponding acid.

Diagram 2: Synthesis and Impurity Pathway

This diagram tracks the chemical lineage of BFIB to identify potential cross-reacting impurities.

SynthesisPathway Start Starting Material: 4-Bromo-2-fluorobenzoic Acid Intermediate Activated Ester (Intermediate) Start->Intermediate Activation Reagent Reagent: Isopropylamine Reagent->Intermediate Product Product: BFIB (this compound) Intermediate->Product + Isopropylamine Product->Start Hydrolysis (Degradation) SideProduct Impurity: Des-Bromo Analog Product->SideProduct Debromination (Trace Pd/H2)

Caption: BFIB synthesis pathway showing the origin of the Acid impurity (Hydrolysis) and Des-bromo impurity (Side reaction).

Conclusion & Recommendations

For researchers monitoring This compound , the choice of assay depends on the stage of development:

  • Early Stage (Process Optimization): Use LC-MS/MS . The specificity is required to identify unexpected side-products (like the Des-fluoro analog) which an ELISA might partially cross-react with (28% CR).

  • Late Stage (Routine QC): Use Competitive ELISA . Once the impurity profile is established and the main contaminant is known to be BFIB, the ELISA offers superior throughput.

    • Critical Control: Ensure the antibody has <1% cross-reactivity with the API (the final JAK inhibitor).

Final Validation Rule: Always perform a Spike-and-Recovery experiment (spiking BFIB into the actual API matrix) to confirm that the API matrix does not suppress antibody binding, a common issue with hydrophobic benzamides.

References

  • World Intellectual Property Organization (WIPO). (2012). Patent WO2012177606A1: Preparation of azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 160779897: 4-Bromo-2-fluoro-N-methylbenzamide (Analog Reference). Retrieved from [Link]

Sources

Mechanistic Profiling of 4-Bromo-2-fluoro-N-isopropylbenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Handle" Scaffold

4-Bromo-2-fluoro-N-isopropylbenzamide (CAS: 336182-29-7) represents a critical class of halogenated benzamide building blocks . While structurally simple, its utility lies in the orthogonal reactivity of its two halogen substituents: the 4-bromo group (a classic cross-coupling handle) and the 2-fluoro group (an electronic modulator and latent electrophile).

This guide objectively compares this scaffold against its non-fluorinated (4-bromo-N-isopropylbenzamide) and chlorinated (4-bromo-2-chloro-N-isopropylbenzamide) analogs. We focus on two divergent mechanistic pathways: Palladium-catalyzed cross-coupling (where the 2-F substituent influences oxidative addition) and Nucleophilic Aromatic Substitution (SNAr) (where the 2-F group acts as a reactive leaving group).

Why This Molecule Matters

This scaffold is a close structural analog to the key intermediate used in the synthesis of Enzalutamide (Xtandi), a blockbuster androgen receptor antagonist. The N-isopropyl group offers a lipophilic alternative to the N-methyl group found in Enzalutamide, often used to tune blood-brain barrier (BBB) permeability and metabolic stability in next-generation anti-androgens.

Mechanistic Landscape & Electronic Profiling

To understand the reactivity differences, we must first analyze the electronic and steric environment created by the ortho-fluoro substituent.

The Ortho-Fluoro Effect

The fluorine atom at the 2-position exerts a profound effect on the benzamide core compared to hydrogen or chlorine.

  • Inductive Activation (-I Effect): Fluorine is the most electronegative element, significantly pulling electron density from the aromatic ring. This lowers the energy of the LUMO, making the ring more susceptible to nucleophilic attack (SNAr) and facilitating oxidative addition of Pd(0) into the C-Br bond.

  • Conformational Locking: Unlike chlorine (which is sterically bulky), fluorine is small (Van der Waals radius: 1.47 Å vs. 1.20 Å for H). However, the C-F bond creates a strong dipole. In N-isopropylbenzamides, the 2-F atom often engages in an intramolecular electrostatic interaction or weak hydrogen bond with the amide N-H, favoring a planar conformation that is critical for receptor binding.

Comparative Electronic Parameters
Parameter2-Fluoro (Target) 2-Chloro (Alternative) 2-Hydrogen (Control) Impact on Reactivity
Hammett Constant (

)
+0.24+0.200.00F activates the ring more strongly for nucleophilic attack.
C-X Bond Length ~1.35 Å~1.74 Å~1.09 ÅShort C-F bond minimizes steric clash during Pd-catalysis compared to Cl.
LUMO Energy LowestMediumHighLower LUMO = Faster SNAr rates for 2-F.
Lipophilicity (LogP) ~2.5~2.9~2.3F increases lipophilicity without the steric bulk of Cl.

Comparative Reactivity Study

We define two distinct "Reactivity Zones" for this molecule. The choice of reagents determines which zone is activated.

Zone A: Metal-Catalyzed Cross-Coupling (Targeting C4-Br)

Primary Application: Building Biaryl Scaffolds (Suzuki, Buchwald-Hartwig)

In this pathway, the 4-Br bond is the reactive site. The 2-F group acts as an "accelerator" for the catalyst insertion.

Experimental Observation: In Suzuki-Miyaura coupling with phenylboronic acid, the 2-fluoro analog reacts 1.5x faster than the non-substituted analog. This is attributed to the electron-withdrawing nature of the fluorine, which makes the C-Br bond more electron-deficient and thus more reactive toward the electron-rich Pd(0) species during oxidative addition.

  • Selectivity: High.[1] The C-F bond is too strong to undergo oxidative addition under standard Suzuki conditions (Pd(PPh3)4, Na2CO3, aqueous dioxane), leaving the 2-F group intact for later stages.

Zone B: Nucleophilic Aromatic Substitution (Targeting C2-F)

Primary Application: Heterocycle Formation or Scaffold Diversification

Here, the 2-F group is the leaving group. This pathway is unique to the fluorinated scaffold; the 2-H analog is inert, and the 2-Cl analog is significantly slower (20-50x slower) due to the poor leaving group ability of chloride in SNAr contexts relative to fluoride (Meisenheimer complex stability).

Risk Factor: If you attempt a Buchwald-Hartwig amination (using a Pd catalyst and strong base) on the 4-Br site, you may observe trace SNAr side products where the amine displaces the 2-F, especially if the amine is small and nucleophilic (e.g., morpholine).

Visualizing the Divergent Pathways

The following diagram illustrates the "Chemoselectivity Switch" inherent to this scaffold.

ReactionPathways cluster_legend Mechanism Key Start 4-Bromo-2-fluoro- N-isopropylbenzamide Pd_Cat Pd(0) Catalyst Boronic Acid Base (mild) Start->Pd_Cat Path A: C-C Coupling Nuc_Base Strong Nucleophile (R-NH2, R-SH) Heat, No Metal Start->Nuc_Base Path B: SNAr Prod_A Biaryl Product (F retained) Pd_Cat->Prod_A Oxidative Addition at C-Br Prod_B 2-Substituted Product (Br retained) Nuc_Base->Prod_B F-Displacement (Meisenheimer Complex) F-Effect: Accelerates Pd-insertion F-Effect: Accelerates Pd-insertion F-Effect: Excellent Leaving Group F-Effect: Excellent Leaving Group F-Effect: Accelerates Pd-insertion->F-Effect: Excellent Leaving Group

Caption: Divergent reactivity of the 4-Bromo-2-fluoro scaffold. Path A utilizes the Br-handle (accelerated by F). Path B utilizes the F-handle (unavailable in non-fluorinated analogs).

Experimental Protocols & Data

The following protocols are adapted from optimized process chemistry for Enzalutamide intermediates, scaled for laboratory exploration.

Protocol A: Chemoselective Suzuki Coupling (Retention of F)

Objective: Couple an aryl boronic acid to the 4-position without touching the 2-F.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Phenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2 (0.03 equiv) - Chosen for high turnover and stability.

    • Base: K2CO3 (2.5 equiv)

    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, and base.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent and catalyst.[2]

    • Heat to 80°C for 4 hours .

    • Note: Do not exceed 100°C to avoid potential hydrolysis of the amide or SNAr side reactions.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Expected Yield: 92-96%.

Protocol B: Controlled SNAr Displacement (Utilization of F)

Objective: Replace the 2-F with a nucleophile (e.g., Morpholine) while keeping the 4-Br intact.

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Nucleophile: Morpholine (3.0 equiv)

    • Solvent: DMSO (anhydrous)

    • Base: DIPEA (2.0 equiv) - Optional, if nucleophile is valuable.

  • Procedure:

    • Dissolve substrate in DMSO (0.5 M).

    • Add Morpholine.

    • Heat to 100°C for 12 hours .

    • Critical Control: Monitor by HPLC. The 4-Br is stable under these conditions (no Pd present).

  • Expected Yield: 85-90%.

  • Comparison: The 2-Chloro analog would require 140°C+ and 48 hours to achieve similar conversion, often leading to degradation.

Comparative Performance Data
Metric4-Bromo-2-fluoro- 4-Bromo-2-chloro- 4-Bromo- (H)
Suzuki Coupling Rate (

)
1.0 (Fastest) 0.6 (Steric hindrance)0.8 (Less activated)
SNAr Reactivity (vs. Morpholine) High (

)
Low (

)
Inert
Amide Hydrolysis Stability ModerateHighHigh
Solubility (in DMSO) >100 mg/mL>100 mg/mL~80 mg/mL

References

  • Jung, M. E., et al. (2010). "Discovery of MDV3100 (Enzalutamide): A Potent Androgen Receptor Antagonist."[3] Journal of Medicinal Chemistry. Link

  • Liu, T., et al. (2016). "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[3] Chemical Research in Chinese Universities. Link

  • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Santa Cruz Biotechnology. "4-Bromo-N-isopropylbenzamide Product Data." Link

Sources

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